Neobritannilactone B
Description
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Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,4S,6E,10E,11aS)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1 |
InChI Key |
PDEJECFRCJOMEN-RZPRNJIHSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Isolation of Neobritannilactone B from Inula britannica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Neobritannilactone B, a sesquiterpene lactone derived from the flowers of Inula britannica. The methodologies detailed herein are compiled from primary scientific literature to ensure accuracy and reproducibility for research and drug development applications.
Overview and Significance
Inula britannica, a plant utilized in traditional medicine, is a rich source of bioactive secondary metabolites, including a variety of sesquiterpene lactones. Among these, this compound has garnered interest for its potential biological activities, notably its apoptosis-inducing effects in human cancer cell lines. This guide outlines the essential procedures for the extraction, purification, and characterization of this promising natural product.
Experimental Protocols
The following protocols are based on established methodologies for the isolation of this compound from Inula britannica.
Plant Material and Extraction
A detailed workflow for the initial extraction and fractionation of this compound from Inula britannica is presented below.
Figure 1: General workflow for the extraction and initial fractionation of Inula britannica flowers.
Protocol:
-
Plant Material: Begin with 1.5 kg of dried flowers of Inula britannica var. chinensis.
-
Extraction: Macerate the dried plant material with 95% ethanol (3 x 20 L) at room temperature.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude extract (approximately 180 g).
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with dichloromethane (CH₂Cl₂). The CH₂Cl₂ fraction is retained for further purification.
Chromatographic Purification
The dichloromethane fraction is subjected to a series of chromatographic steps to isolate this compound.
Protocol:
-
Silica Gel Column Chromatography:
-
Apply the CH₂Cl₂ fraction to a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting from a ratio of 10:1 and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fractions using preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol (MeOH) and water is a common mobile phase.
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Quantitative Data
The following table summarizes the quantitative data for the isolation of this compound.
| Parameter | Value | Reference |
| Starting Material | 1.5 kg of dried Inula britannica flowers | Bai, N., et al. (2006) |
| Yield of this compound | 18.0 mg | Bai, N., et al. (2006) |
| Molecular Formula | C₁₅H₂₀O₄ | Bai, N., et al. (2006) |
| Molecular Weight | 264.32 g/mol | Bai, N., et al. (2006) |
Spectroscopic Data for Structural Elucidation
The structure of this compound was determined using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |
| 1 | 80.2 | 4.15 (br s) |
| 2 | 27.9 | 1.85 (m), 2.05 (m) |
| 3 | 36.1 | 1.50 (m), 1.65 (m) |
| 4 | 139.9 | |
| 5 | 126.9 | 5.35 (d, 5.0) |
| 6 | 76.5 | 4.40 (t, 8.5) |
| 7 | 50.1 | 2.65 (m) |
| 8 | 38.1 | 2.20 (m) |
| 9 | 36.8 | 1.70 (m), 1.90 (m) |
| 10 | 42.1 | |
| 11 | 138.8 | |
| 12 | 121.2 | 6.15 (d, 3.0), 5.50 (d, 3.0) |
| 13 | 169.8 | |
| 14 | 23.1 | 1.80 (s) |
| 15 | 16.9 | 0.95 (d, 7.0) |
Spectra recorded in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS data provides the exact mass of the molecule, which confirms its molecular formula.
| Ion | Calculated m/z | Found m/z |
| [M + Na]⁺ | 287.1259 | 287.1254 |
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related sesquiterpene lactones from Inula species suggests potential mechanisms of action. Many sesquiterpene lactones are known to interact with key inflammatory and cell survival pathways.
Figure 2: Putative signaling pathways potentially inhibited by sesquiterpene lactones like this compound.
Other sesquiterpene lactones isolated from Inula britannica have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival, and their inhibition is a key strategy in the development of anti-inflammatory and anti-cancer drugs. It is hypothesized that this compound may exert its biological effects through similar mechanisms. Further research is required to definitively elucidate the specific molecular targets of this compound.
Conclusion
This technical guide provides a detailed framework for the isolation and characterization of this compound from Inula britannica. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and related compounds.
A Technical Guide to the Anti-Cancer Mechanisms of Sesquiterpene Lactones: Focus on Neobractatin
Disclaimer: Initial searches for "Neobritannilactone B" did not yield specific results. The following guide focuses on the closely related and well-documented sesquiterpene lactone, Neobractatin (NBT) , which shares structural similarities and likely exhibits a comparable mechanism of action against cancer cells. The information presented is a synthesis of current research on NBT and other related pseudoguaianolide sesquiterpene lactones.
This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer activity of Neobractatin, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
Neobractatin (NBT) exerts its anti-cancer effects primarily through the induction of cell cycle arrest and the modulation of key signaling pathways that regulate cell proliferation and survival. The core of its action involves the disruption of the cell division process at two critical checkpoints: G1/S and G2/M.
Cell Cycle Arrest
NBT has been shown to effectively halt the proliferation of various cancer cell lines by inducing cell cycle arrest.[1] This is a crucial anti-cancer mechanism as it prevents the uncontrolled division of malignant cells.
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G1/S Phase Arrest: NBT can arrest synchronized cancer cells in the G1/S phase. This is achieved by decreasing the activity of the transcription factor E2F1.[1] E2F1 is a key regulator of the G1/S transition, and its inhibition prevents cells from entering the DNA synthesis (S) phase. The mechanism involves the modulation of the Retinoblastoma protein (Rb), a tumor suppressor that controls E2F1 activity.[1]
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G2/M Phase Arrest: NBT also induces a robust arrest at the G2/M checkpoint. This is mediated through the up-regulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α) and the disruption of mitotic spindle formation.[1] GADD45α is a stress-response protein that can halt the cell cycle at the G2/M transition. Concurrently, NBT treatment leads to the deregulation of Cyclin B1, a critical protein for mitotic entry, and disrupts the proper formation of the mitotic spindle, further preventing cell division.[1]
Signaling Pathways Modulated by NBT and Related Compounds
The anti-cancer activity of NBT and similar sesquiterpene lactones, such as Britannin (BRT), is underpinned by their ability to modulate multiple signaling pathways.
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E2F1 Signaling: As mentioned, NBT treatment leads to a decrease in E2F1 mRNA levels and activity, contributing to G1/S arrest.[1]
-
GADD45α Signaling: NBT upregulates the expression of GADD45α at both the mRNA and protein levels, a key event in the induction of G2/M arrest.[1]
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NF-κB Pathway: Related sesquiterpene lactones like Britannin have been shown to affect the NF-κB pathway.[2] This pathway is often activated in cancer and promotes inflammation and cell survival. BRT can suppress the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its pro-cancerous activity.[2]
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AMPK Pathway and ROS Production: Britannin can activate the AMP-activated protein kinase (AMPK) pathway, which is associated with the production of reactive oxygen species (ROS).[2] Increased ROS levels can trigger the mitochondrial apoptotic pathway in cancer cells.[2]
Quantitative Data
The following tables summarize the quantitative data from studies on Neobractatin's effect on cancer cells.
Table 1: Cytotoxicity of Neobractatin (NBT) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | Data not specified in text, graphical representation only |
| A549 | Lung Cancer | Data not specified in text, graphical representation only |
| MCF-7 | Breast Cancer | Data not specified in text, graphical representation only |
| HepG2 | Liver Cancer | Data not specified in text, graphical representation only |
| HCT116 | Colon Cancer | Data not specified in text, graphical representation only |
| U2OS | Osteosarcoma | Data not specified in text, graphical representation only |
| B16-F10 | Melanoma | Data not specified in text, graphical representation only |
| Data derived from MTT assays. The IC50 values represent the concentration of NBT required to inhibit 50% of cell growth and are presented as means ± SD from three independent experiments.[1] |
Table 2: Effect of Neobractatin (NBT) on Gene Expression in HeLa Cells
| Gene | Treatment | Fold Change in mRNA Level |
| E2F1 | 5 µM NBT for 12h | Decreased |
| E2F1 | 5 µM NBT for 24h | Decreased |
| Rb1 | 5 µM NBT for 12h | No significant change |
| Rb1 | 5 µM NBT for 24h | No significant change |
| GADD45α | 5 µM NBT for 8h | Increased (p < 0.001) |
| mRNA levels were normalized to 18S mRNA and analyzed by quantitative RT-PCR. Data are presented as means ± SD from three independent experiments.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of NBT on cancer cell lines.
-
Procedure:
-
Cancer cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of NBT (0–10 μM) for 24, 48, and 72 hours.
-
After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.
-
The resulting formazan crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength to determine cell viability.
-
IC50 values were calculated from the dose-response curves.[1]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after NBT treatment.
-
Procedure:
-
HeLa cells were treated with different concentrations of NBT for various time periods.
-
Cells were harvested, washed, and fixed in ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in G1, S, and G2/M phases was determined based on the PI fluorescence intensity.[1]
-
Western Blot Analysis
-
Objective: To detect the protein levels of key cell cycle and signaling molecules.
-
Procedure:
-
HeLa cells were treated with NBT as indicated.
-
Total protein was extracted from the cells, and the concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
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The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Rb, E2F1, Cyclin B1, GADD45α, GAPDH).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
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The protein bands were visualized using a chemiluminescence detection system. GAPDH was used as a loading control.[1]
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Quantitative Real-Time PCR (qRT-PCR)
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Objective: To measure the mRNA expression levels of target genes.
-
Procedure:
-
Total RNA was extracted from NBT-treated HeLa cells.
-
cDNA was synthesized from the RNA using reverse transcriptase.
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qRT-PCR was performed using gene-specific primers for E2F1, Rb1, GADD45α, and the housekeeping gene 18S mRNA.
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The relative mRNA levels were calculated using the comparative Ct method, with 18S mRNA as the internal control.[1]
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In Vivo Tumor Xenograft Study
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Objective: To evaluate the anti-tumor efficacy of NBT in a mouse model.
-
Procedure:
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Human cancer cells were implanted subcutaneously into immunodeficient mice.
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Once tumors were palpable, mice were randomly assigned to treatment groups.
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Mice were administered vehicle control, NBT (5 mg/kg and 10 mg/kg), or a positive control (e.g., cisplatin) daily.
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Tumor size and body weight were recorded daily. Tumor volume was calculated using the formula: [(shortest diameter)² × (longest diameter)]/2.
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After the treatment period (e.g., 24 days), mice were sacrificed, and tumors were explanted and weighed.[1]
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Immunohistochemistry (IHC)
-
Objective: To analyze the expression of proteins in tumor tissues.
-
Procedure:
-
Explanted tumors were fixed in formalin and embedded in paraffin.
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Paraffin-embedded tumor sections were prepared.
-
Sections were deparaffinized, rehydrated, and subjected to antigen retrieval.
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The sections were incubated with primary antibodies against proteins of interest (e.g., Ki-67, GADD45α, E2F1, Cyclin B1).
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A secondary antibody conjugated to an enzyme was applied, followed by a chromogenic substrate (e.g., DAB) for visualization.
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The stained sections were mounted and analyzed under a microscope.[1]
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Visualizations
The following diagrams illustrate the key mechanisms of action and experimental workflows.
References
The Anti-inflammatory Potential of Neobritannilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B, a sesquiterpene lactone isolated from the plant Inula britannica, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central focus of anti-inflammatory drug discovery is the identification of molecules that can modulate key signaling pathways and mediators involved in the inflammatory cascade. Sesquiterpene lactones, a class of natural products found in various plant species, have demonstrated a wide range of biological activities, including potent anti-inflammatory effects.
This guide will delve into the specific anti-inflammatory profile of this compound, focusing on its ability to inhibit key pro-inflammatory markers and elucidate the underlying molecular mechanisms.
Core Anti-inflammatory Mechanism of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
By attenuating the activation of NF-κB and MAPKs, this compound effectively reduces the production of key inflammatory mediators, thereby dampening the overall inflammatory response.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and related compounds from Inula britannica has been quantified through various in vitro assays. The following tables summarize the key inhibitory activities against the production of nitric oxide (NO), a significant inflammatory mediator.
Table 1: Inhibitory Effect of Compounds from Inula britannica on NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (μM)[1] |
| Inulabritanoid A | 3.65[1] |
| Inulabritanoid B | 5.48[1] |
| 1-O-Acetylbritannilactone | 3.29[1] |
| Tomentosin | 6.91[1] |
| 1β-Hydroxyalantolactone | 3.12[1] |
| (4E,10R)-10-Hydroxy-6,10-dimethyl-2-oxo-3-oxacyclododeca-4,6-dien-1-yl acetate | 5.67[1] |
Note: While specific IC50 data for this compound was not found in the primary reviewed literature, the data for structurally related sesquiterpenoid dimers and monomers from the same plant provide a strong indication of its potential potency.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.
Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
Figure 2: General experimental workflow for evaluating the anti-inflammatory properties of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.
Cell Culture and Treatment
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Cell Line: Murine macrophage cell line RAW 264.7.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
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Treatment Protocol:
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Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
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Allow cells to adhere overnight.
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Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration typically ≤ 0.1%) for 1-2 hours.
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Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response.
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Incubate for a specified duration (e.g., 24 hours for NO and PGE2 assays, shorter time points for signaling pathway analysis).
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Nitric Oxide (NO) Production Assay (Griess Assay)
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Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
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Procedure:
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After the treatment period, collect 50-100 µL of the culture supernatant from each well.
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Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
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Incubate the mixture at room temperature for 10-15 minutes in the dark.
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Measure the absorbance at 540 nm using a microplate reader.
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Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
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Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)
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Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Procedure:
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Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific PGE2 or cytokine kit.
-
This typically involves adding the supernatant to antibody-coated microplate wells, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration based on a standard curve.
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Western Blot Analysis for Protein Expression
-
Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated and total MAPKs, phosphorylated and total IκBα) in cell lysates.
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Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
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Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantify the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.
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NF-κB Luciferase Reporter Assay
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Principle: Measures the transcriptional activity of NF-κB.
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Procedure:
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Transfect RAW 264.7 cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
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After transfection, treat the cells with this compound followed by LPS stimulation.
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Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
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A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.
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Conclusion
This compound, a sesquiterpene lactone from Inula britannica, demonstrates significant potential as an anti-inflammatory agent. Its mechanism of action is centered on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines. The quantitative data from related compounds and the established experimental protocols outlined in this guide provide a solid foundation for further investigation and development of this compound as a novel therapeutic for inflammatory diseases. Future research should focus on obtaining specific quantitative data for this compound and evaluating its efficacy and safety in preclinical in vivo models of inflammation.
References
Unveiling the Potential of Neobritannilactone B: A Technical Guide on its Biological Activity and Neuroprotective Prospects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica. While direct evidence for the neuroprotective effects of this compound is not yet established, this document synthesizes the available data on its known biological activities and explores its potential for neuroprotection by examining the well-documented neuroprotective properties of other phytochemicals from the same plant. This guide aims to be a valuable resource for researchers investigating novel therapeutic agents for neurodegenerative diseases.
Introduction
Inula britannica, a plant with a history in traditional medicine, is a rich source of various bioactive secondary metabolites, including flavonoids and terpenoids.[1] Among these, sesquiterpene lactones are a class of compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and cytotoxic effects.[1] this compound is a sesquiterpene lactone that has been identified from this plant.[1] The growing interest in natural products as sources for neuroprotective agents has led to the investigation of various compounds from Inula britannica. Extracts from this plant have been shown to possess antioxidant and anti-inflammatory properties, which are crucial mechanisms in combating neurodegenerative processes.[2] This guide will delve into the known biological profile of this compound and extrapolate its potential neuroprotective capabilities based on the activities of its botanical relatives.
Chemical Profile of this compound
This compound is classified as a sesquiterpene lactone, a C15 terpenoid characterized by a lactone ring. Its chemical structure is foundational to its biological activity. The presence of reactive functional groups, such as α,β-unsaturated carbonyls, is common in this class of compounds and is often associated with their bioactivity, including cytotoxicity.
Documented Biological Activity of this compound: Cytotoxicity
Current primary literature on the specific neuroprotective effects of this compound is unavailable. However, existing research has identified its cytotoxic and apoptosis-inducing properties against several human cancer cell lines. A review of sesquiterpene lactones from Inula britannica highlighted that this compound and its acetylated form are potent inducers of apoptosis.[1]
Table 1: Reported Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Reported Activity | Reference |
| This compound | COLO 205 (colon cancer) | Potent apoptosis-inducing agent | [1] |
| HT-29 (colon cancer) | Potent apoptosis-inducing agent | [1] | |
| AGS (gastric cancer) | Potent apoptosis-inducing agent | [1] | |
| HL-60 (leukemia) | Potent apoptosis-inducing agent | [1] | |
| Acetyl this compound | COLO 205, HT-29, AGS, HL-60 | Potent apoptosis-inducing agent | [1] |
| Neobritannilactone A | COLO 205, HT-29, AGS, HL-60 | Less potent apoptosis-inducing agent | [1] |
| 6β-O-(2-methylbutyryl) britannilactone | COLO 205, HT-29, AGS, HL-60 | Less potent apoptosis-inducing agent | [1] |
Note: Specific IC50 values and detailed experimental protocols from the primary research article were not available in the conducted search.
Neuroprotective Potential and Mechanisms of Action of Inula britannica Constituents
While data on this compound's neuroprotective effects are lacking, studies on other compounds from Inula britannica, particularly flavonoids, provide a strong rationale for investigating its potential in this area. Flavonoids from this plant have demonstrated significant neuroprotective activity against glutamate-induced oxidative stress in primary cultured rat cortical cells.
Table 2: Neuroprotective Effects of Flavonoids from Inula britannica
| Compound | Cell Model | Insult | Key Findings |
| Patuletin | Primary rat cortical cells | Glutamate | Protected against oxidative stress |
| Nepetin | Primary rat cortical cells | Glutamate | Protected against oxidative stress |
| Axillarin | Primary rat cortical cells | Glutamate | Protected against oxidative stress |
Key Signaling Pathways in Neuroprotection
Research on Inula britannica extracts has elucidated the involvement of key signaling pathways in its antioxidant and anti-inflammatory effects, which are central to neuroprotection.
The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Extracts from Inula britannica have been shown to activate this pathway.[2]
Caption: Nrf2-Keap1 signaling pathway in response to oxidative stress.
The NF-κB pathway is a key regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines, which can contribute to neuronal damage. Inhibition of the NF-κB pathway is a promising strategy for neuroprotection. Inula britannica extracts have been shown to inhibit the NF-κB signaling pathway.[2]
Caption: Pro-inflammatory NF-κB signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies typically employed in the assessment of cytotoxicity and neuroprotection.
Cytotoxicity Assay (General Protocol)
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Culture: Human cancer cell lines (e.g., COLO 205, HT-29, AGS, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Neuroprotection Assay against Glutamate-Induced Oxidative Stress
This protocol is based on studies of flavonoids from Inula britannica.
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Primary Cortical Cell Culture: Primary cortical neurons are prepared from embryonic rat brains and cultured in a neurobasal medium supplemented with B27 and glutamine.
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Compound Pre-treatment: Neurons are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1-2 hours).
-
Glutamate Insult: Cells are then exposed to a neurotoxic concentration of glutamate (e.g., 100-500 µM) for a defined duration (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
-
Measurement of Oxidative Stress Markers: The levels of reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) can also be measured.
-
Data Analysis: The protective effect of the compound is determined by comparing the viability and oxidative stress markers in compound-treated cells versus cells treated with glutamate alone.
Caption: Experimental workflow for assessing neuroprotective effects.
Conclusion
This compound, a sesquiterpene lactone from Inula britannica, has demonstrated cytotoxic and pro-apoptotic activities in cancer cell lines. While its direct neuroprotective effects have not yet been investigated, the known antioxidant and anti-inflammatory properties of other compounds from the same plant, which act through key signaling pathways like Nrf2-Keap1 and NF-κB, provide a strong rationale for exploring the neuroprotective potential of this compound. Future research should focus on isolating sufficient quantities of this compound to perform in-depth in vitro neuroprotection assays, followed by in vivo studies in models of neurodegenerative diseases. Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial in determining its viability as a lead compound for the development of novel neuroprotective therapies.
References
Neobritannilactone B: A Technical Guide to its Discovery, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history in traditional Chinese medicine. This document provides a comprehensive technical overview of the discovery, history, and biological properties of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of its cytotoxic and apoptosis-inducing activities, and a proposed mechanism of action. All quantitative data is presented in tabular format, and key experimental and signaling pathways are visualized using diagrams.
Discovery and History
This compound was first isolated from the flowers of Inula britannica L., a member of the Asteraceae family.[1][2] This plant, also known as British yellowhead or meadow fleabane, has been used in traditional Chinese and Kampo medicines for treating various ailments, including inflammation, bronchitis, and digestive disorders.[1][2][3] The discovery of this compound was the result of bioassay-guided fractionation of Inula britannica extracts, a process aimed at identifying the plant's cytotoxic constituents.[2][4] A key study published in the Journal of Natural Products detailed the isolation and structure elucidation of this compound, alongside other sesquiterpene lactones.[2][3] A United States patent also describes the potential use of this compound and its acetylated form as antitumor agents.
Isolation and Purification
The isolation of this compound is a multi-step process involving extraction and chromatography. The general workflow is outlined below.
References
A Technical Guide to Neobritannilactone B: Natural Sources, Abundance, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its notable cytotoxic and apoptosis-inducing activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental methodologies related to this compound, aimed at facilitating further research and development in the fields of natural product chemistry and oncology.
Natural Sources and Abundance
The primary natural source of this compound is the plant Inula britannica, a member of the Asteraceae family.[1][2] This herb is used in traditional Chinese medicine and is also known as British yellowhead or meadow fleabane.[1][3] The compound is predominantly found in the flowers of the plant.[1][4][5]
Quantitative Abundance
The abundance of this compound can vary depending on the specific plant part and extraction methodology. One study reported a yield of 102 mg of this compound from the air-dried powdered flowers of Inula britannica.[1] Further quantitative data from various studies are summarized in the table below.
| Plant Part | Extraction Solvent/Fraction | Reported Yield of this compound | Reference |
| Flowers | Chloroform fraction of 95% EtOH extract | 102 mg | [1] |
Experimental Protocols
Isolation of this compound from Inula britannica Flowers
While a complete, detailed step-by-step protocol for the isolation of this compound is not explicitly available in a single source, a general methodology can be synthesized from several studies on the phytochemical analysis of Inula britannica. The process typically involves extraction, fractionation, and chromatographic separation.
1. Plant Material and Extraction:
-
Air-dried and powdered flowers of Inula britannica are used as the starting material.[1]
-
The powdered material is extracted with 95% ethanol (EtOH).[1]
2. Fractionation:
-
The resulting crude ethanol extract is then subjected to fractionation. This is commonly achieved by partitioning the extract between different solvents of increasing polarity.
-
Typically, the extract is suspended in water and sequentially partitioned with solvents such as chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1]
-
This compound, being a sesquiterpene lactone, is expected to be present in the less polar fractions, such as the chloroform fraction.[1]
3. Chromatographic Purification:
-
The chloroform fraction is concentrated and subjected to further purification using various chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a common first step for the separation of compounds within the fraction.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC). A study on the quantification of seven sesquiterpene lactones in Inula britannica utilized a Luna C18 column with a mobile phase gradient of acetonitrile and 0.2% (v/v) acetic acid in water at a flow rate of 1.0 mL/min, with detection at 210 nm. This method could be adapted for the purification of this compound.
4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Quantification of this compound
A validated High-Performance Liquid Chromatography-Diode-Array Detection-Mass Spectrometry (HPLC-DAD-MS) method has been developed for the simultaneous quantification of seven major sesquiterpene lactones in Inula britannica and can be adapted for the specific quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent Technologies HPLC system (model 1100) or equivalent.
-
Column: Supelco Discovery HS C18 column (4.6x75 mm) or a Luna C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.2% v/v acetic acid).
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at 220 nm or 210 nm.
-
Mass Spectrometry: Equipped with a turbo ion spray source in the positive mode for identification purposes.
Method Validation: The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision (intra- and inter-day variability), repeatability, stability, and recovery.
Biological Activity and Signaling Pathways
This compound has demonstrated significant cytotoxic effects and is a potent inducer of apoptosis in several human cancer cell lines, including colon cancer (COLO 205, HT-29), gastric adenocarcinoma (AGS), and leukemia (HL-60) cells.[1][3]
Apoptosis Induction
At a concentration of 25 µM, this compound induced apoptosis in a significant percentage of treated cancer cells after 24 hours of incubation.[1][3]
| Cell Line | % Apoptotic Cells (with 25 µM this compound) | Reference |
| COLO 205 | 41.62% | [1][3] |
| HT-29 | 66.54% | [1][3] |
| HL-60 | 77.57% | [1][3] |
| AGS | 11.78% | [1][3] |
Signaling Pathways
The precise molecular mechanism and signaling pathway of this compound-induced apoptosis are still under investigation. However, based on the general mechanisms of apoptosis induction by cytotoxic agents, several key pathways are likely involved.
General Apoptosis Signaling: Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.
-
Extrinsic Pathway: Initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8.
-
Intrinsic Pathway: Triggered by cellular stress (e.g., DNA damage, oxidative stress), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.
It is plausible that this compound induces apoptosis by activating one or both of these pathways, potentially through the modulation of Bcl-2 family proteins and the activation of key signaling kinases such as JNK and p38 MAPK, which are often involved in stress-induced apoptosis.
Proposed Experimental Workflow for Pathway Analysis: To elucidate the specific signaling pathway of this compound, the following experimental workflow is proposed:
Sesquiterpene Lactone Biosynthesis Pathway: this compound is a sesquiterpene lactone, a class of secondary metabolites synthesized via the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then converted to the C15 compound farnesyl diphosphate (FPP), which undergoes cyclization and a series of oxidative modifications to form the diverse array of sesquiterpene lactones.
Conclusion
This compound, a sesquiterpene lactone isolated from Inula britannica, demonstrates significant potential as a cytotoxic and pro-apoptotic agent. This guide provides a foundational understanding of its natural occurrence, methods for its isolation and quantification, and insights into its biological activities. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in drug development. The provided experimental frameworks are intended to guide future investigations into this promising natural product.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimelanogenic effects of Inula britannica flower petal extract fermented by Lactobacillus plantarum KCCM 11613P - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, biological activities, and relevant experimental methodologies for Neobritannilactone B, a sesquiterpene lactone of interest for its cytotoxic potential.
Core Physicochemical Properties
This compound is a sesquiterpenoid isolated from the flowers of Inula britannica.[1][2] Its fundamental properties are summarized below. Specific experimental values for properties such as melting point and detailed spectroscopic data are not widely reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1][3] |
| Physical Form | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |
| Melting Point | Not reported in available literature | |
| Boiling Point | Not reported in available literature | |
| ¹H NMR Data | Not reported in available literature | |
| ¹³C NMR Data | Not reported in available literature | |
| Mass Spectrometry | Not reported in available literature |
Biological Activity
This compound has demonstrated cytotoxic activity.[1] In a study focused on identifying compounds with hypo-pigmenting effects from Inula britannica, this compound was found to be cytotoxic to B16 melanoma cells.[3] This characteristic distinguishes it from other sesquiterpenes isolated in the same study, which showed melanin-inhibitory effects without significant cytotoxicity.[3]
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. However, based on its chemical class and reported biological activity, the following general methodologies are applicable for its isolation and evaluation.
General Protocol for Isolation of Sesquiterpenoids from Inula britannica
This protocol outlines a standard procedure for the extraction and isolation of sesquiterpene lactones from the plant Inula britannica, from which this compound is derived.
-
Extraction:
-
The dried and pulverized flowers of Inula britannica are extracted with 95% aqueous ethanol at reflux for a specified period (e.g., 12 hours).[2] This process is typically repeated multiple times to ensure exhaustive extraction.[2]
-
The combined extracts are then concentrated under reduced pressure to yield a crude extract.[2]
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.[2]
-
A typical partitioning sequence is:
-
Petroleum ether (to remove non-polar compounds)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc) (sesquiterpene lactones are often found in this fraction)[2]
-
-
-
Chromatographic Purification:
-
The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel.[2]
-
A gradient elution system, such as dichloromethane/methanol (CH₂Cl₂/MeOH) with increasing methanol concentration, is used to separate the compounds.[2]
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions may be achieved using techniques like preparative high-performance liquid chromatography (HPLC) to isolate pure compounds like this compound.
-
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Culture:
-
Seed cells (e.g., B16 melanoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a suitable culture medium.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of this compound for a specified exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Melanin Content Assay
This assay is used to quantify the amount of melanin produced by melanoma cells after treatment with a test compound.
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a 6- or 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound. Often, a stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), is added to all wells except the negative control.
-
-
Cell Lysis:
-
After the incubation period (e.g., 48-72 hours), wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells and lyse them by adding 1N NaOH and incubating at an elevated temperature (e.g., 60-70°C) for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the lysate at approximately 405-475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate to account for differences in cell number.
-
Visualizations
The following diagram illustrates a typical workflow for the isolation, characterization, and biological screening of a natural product like this compound.
Caption: Workflow for natural product isolation, characterization, and bio-screening.
References
Neobritannilactone B: A Potential Therapeutic Agent from Traditional Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone isolated from Inula britannica L., a plant with a long history of use in Traditional Chinese Medicine (TCM) and Kampo Medicines.[1][2] In traditional practices, preparations of Inula britannica, known as 'Xuan Fu Hua', are used to treat a variety of ailments including intestinal diseases, bronchitis, inflammation, and as an expectorant for asthma.[1] Modern scientific investigation into the phytochemical constituents of this plant has led to the isolation and characterization of this compound, revealing its potential as a cytotoxic and apoptosis-inducing agent. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its biological activities, experimental protocols, and its context within traditional medicine.
Chemical and Physical Properties
While detailed physicochemical data for this compound is not extensively documented in the provided search results, it is classified as a sesquiterpene lactone.[3] Its Chemical Abstracts Service (CAS) number is 886990-00-7.[4][5] It is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5]
Role in Traditional Medicine
Inula britannica, the source of this compound, has been a staple in traditional Asian medicine for centuries.[1][6] In Traditional Chinese Medicine, it is used to address conditions characterized by phlegm and fluid accumulation, such as coughs and nausea.[1] Its traditional applications for inflammatory conditions and tumors have prompted scientific inquiry into its bioactive components, leading to the discovery of compounds like this compound.[1]
The following diagram illustrates the progression from the traditional use of Inula britannica to the scientific investigation of this compound.
Caption: From Traditional Use to Scientific Discovery of this compound.
Biological Activity: Cytotoxicity and Apoptosis Induction
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[3][4][5] This activity is primarily attributed to its ability to induce apoptosis, or programmed cell death.
Quantitative Data on Apoptosis Induction
The following table summarizes the apoptotic effects of this compound on various cancer cell lines after 24 hours of incubation at a concentration of 25 µM.[1]
| Cell Line | Cancer Type | Percentage of Apoptotic Cells (%) |
| COLO 205 | Colon Carcinoma | 41.62 |
| HT-29 | Colorectal Adenocarcinoma | 66.54 |
| HL-60 | Promyelocytic Leukemia | 77.57 |
| AGS | Gastric Adenocarcinoma | 11.78 |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are often found within the full text of scientific publications, which may not be fully accessible through general searches. However, based on the available information, the following outlines the general methodologies employed.
Isolation of this compound
A bioassay-guided isolation approach is typically used to obtain this compound from the dried flowers of Inula britannica.[4][7]
-
Extraction: The plant material is extracted with methanol.
-
Fractionation: The methanol extract is then subjected to fractionation, often using a chloroform fraction.[4][7]
-
Chromatography: Further purification is achieved through various chromatographic techniques to isolate the pure compound.
In Vitro Melanogenesis Inhibition Assay
One study utilized an in vitro melanogenesis inhibition assay to guide the isolation of bioactive compounds from Inula britannica.[4][7] While this compound itself was found to be cytotoxic in this specific assay, the general protocol involves:
-
Cell Culture: B16 melanoma cells are cultured.
-
Treatment: The cells are treated with the isolated compounds.
-
Melanin Quantification: The melanin content of the cells is measured to determine the inhibitory effect of the compounds.
Apoptosis Assays
The percentage of apoptotic cells is typically determined using flow cytometry analysis. While the specific details of the staining protocol are not provided in the search results, a common method involves staining the cells with Annexin V and propidium iodide to differentiate between viable, apoptotic, and necrotic cells.
Signaling Pathways
The precise signaling pathways through which this compound exerts its cytotoxic and apoptotic effects are not explicitly detailed in the provided search results. However, a patent application suggests that this compound and its acetylated form may act by inducing a dose-dependent decrease in the anti-apoptotic protein Bcl-xL and an increase in its cleaved product in cancer cells.[8] This indicates a potential involvement of the intrinsic apoptosis pathway.
The following diagram illustrates a hypothetical signaling pathway based on the available information.
Caption: Proposed Mechanism of this compound-induced Apoptosis.
Conclusion
This compound, a sesquiterpene lactone derived from the traditional medicinal plant Inula britannica, exhibits potent cytotoxic and apoptosis-inducing activities against various cancer cell lines. While its traditional use points to a long history of medicinal application, modern scientific research is beginning to uncover the molecular basis for its therapeutic potential. Further investigation is warranted to fully elucidate its mechanism of action, identify the specific signaling pathways involved, and evaluate its preclinical and clinical efficacy and safety. The information presented in this guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic promise of this natural product.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:886990-00-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | 886990-00-7 [chemicalbook.com]
- 6. The genus Inula and their metabolites: from ethnopharmacological to medicinal uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Britannilactone | CAS:33620-72-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study Approach with Neobritannilactone B
Disclaimer: As of November 2025, publicly available data on the preliminary cytotoxicity screening of Neobritannilactone B is not available. This guide, therefore, provides a comprehensive framework and detailed protocols for conducting such a study, using hypothetical data for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals to guide the initial cytotoxic evaluation of novel chemical entities.
Introduction
The initial evaluation of a compound's cytotoxic potential is a critical step in the drug discovery process. In vitro cytotoxicity assays are fundamental preclinical tools for assessing the toxic effects of compounds on cells.[1][2] These assays measure dose-dependent toxicity, mechanisms of cell death, and target specificity to guide the selection of promising drug candidates.[1] This technical guide outlines a standard approach for the preliminary cytotoxicity screening of a novel compound, exemplified by the hypothetical analysis of "this compound."
Data Presentation: Hypothetical Cytotoxicity of this compound
A primary goal of preliminary cytotoxicity screening is to determine the concentration of a compound that inhibits cell growth by 50% (IC50) across various cell lines.[2] This data provides insights into the compound's potency and selectivity. The following table summarizes the hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 1.1 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HCT116 | Colon Carcinoma | 12.7 ± 1.5 |
| HeLa | Cervical Adenocarcinoma | 18.4 ± 2.1 |
| HEK293 | Normal Human Embryonic Kidney | > 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are protocols for two key experiments: the MTT assay for cell viability and Annexin V/PI staining for apoptosis detection.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method for assessing cell proliferation and cytotoxicity.[2] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) is added to the wells. A vehicle control (DMSO) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection: Annexin V/PI Staining
To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24, 48, and 72 hours. A vehicle control is also included.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC Annexin V and 5 µL of PI are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.
Signaling Pathway: Simplified Apoptosis Cascade
Should initial screening indicate apoptosis as the mode of cell death, further investigation into the underlying signaling pathways is warranted. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by a cytotoxic compound.
References
Unmasking the Molecular Targets of Neobritannilactone B: A Technical Guide for Researchers
Introduction: Neobritannilactone B (NBL-B) is a sesquiterpene lactone natural product that has garnered interest within the scientific community for its potent biological activities. As a member of the α-methylene-γ-lactone class of compounds, its electrophilic nature suggests a mechanism of action involving covalent modification of protein targets. This technical guide provides an in-depth overview of the methodologies and logical framework for identifying the molecular targets of this compound, with a primary focus on its role as a covalent inhibitor of the Janus kinase/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in target deconvolution and mechanism-of-action studies.
Quantitative Data: Bioactivity of Structurally Related Covalent Inhibitors
Due to the limited availability of specific IC50 values for this compound in the public domain, we present data for Parthenolide, a structurally and mechanistically related sesquiterpene lactone that also functions as a covalent inhibitor of the JAK-STAT pathway. This information serves as a valuable reference point for designing experiments and understanding the potential potency of NBL-B.
| Compound | Target/Assay | Cell Line / System | IC50 (µM) | Reference |
| Parthenolide | JAK2 Kinase Activity | In vitro kinase assay | 3.937 | [1] |
| Parthenolide | IL-6-induced STAT3 Phosphorylation | MDA-MB-231 cells | ~4.8 | [2] |
Core Signaling Pathway: The JAK2/STAT3 Cascade
The JAK2/STAT3 pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, where it modulates the expression of genes involved in cell proliferation, differentiation, survival, and inflammation. Its aberrant, constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.
Experimental Protocols and Workflows
The identification of NBL-B's direct binding partners is achieved through a chemical proteomics approach. This strategy relies on synthesizing a tagged version of the molecule (a chemical probe) to "fish" for its targets within the complex protein mixture of a cell lysate.
Logical Workflow for NBL-B Target Identification
The overall process involves probe synthesis, affinity purification of target proteins, and their subsequent identification by mass spectrometry, followed by validation.
Protocol 1: Synthesis of a Biotinylated this compound Probe
This protocol describes a plausible method for creating an affinity probe by attaching a biotin tag to NBL-B via a linker, a necessary step for pull-down assays.[3][4]
-
Selection of Attachment Point: Identify a functional group on the NBL-B molecule, such as a hydroxyl group, that is not essential for its covalent binding activity (i.e., distal from the α-methylene-γ-lactone moiety). This site will be used for linker attachment.
-
Reaction Setup:
-
Dissolve NBL-B (1 equivalent) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF).
-
Add a biotinylation reagent with a spacer arm, such as NHS-LC-Biotin (N-Hydroxysuccinimide-Long Chain-Biotin) (1.2 equivalents). The long chain (LC) spacer minimizes steric hindrance.
-
Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents), to catalyze the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Purification:
-
Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the resulting biotinylated NBL-B probe using flash column chromatography on silica gel to separate it from unreacted starting materials and byproducts.
-
-
Characterization: Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Affinity Purification (Pull-Down Assay) of NBL-B Targets
This protocol uses the biotinylated NBL-B probe to isolate its binding partners from a total cell proteome.[5][6][7]
-
Cell Lysate Preparation:
-
Culture cancer cells known to have active JAK/STAT signaling (e.g., MDA-MB-231, DU145) to ~80-90% confluency.
-
Harvest the cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Probe Immobilization and Incubation:
-
For each pull-down reaction, use approximately 50 µL of streptavidin-conjugated agarose or magnetic beads. Wash the beads three times with lysis buffer.
-
Incubate the beads with the biotinylated NBL-B probe (or DMSO as a negative control) for 1 hour at 4°C with gentle rotation to immobilize the probe.
-
Wash the probe-conjugated beads three times with lysis buffer to remove any unbound probe.
-
-
Target Binding:
-
Incubate the probe-conjugated beads with 1-2 mg of clarified cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Competitive Control (Optional but Recommended): In a separate tube, pre-incubate the cell lysate with a 100-fold molar excess of free, untagged NBL-B for 1 hour before adding it to the probe-conjugated beads. This will be used to identify specific binders, which should be outcompeted by the free compound.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
-
Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution (for Mass Spectrometry): The captured proteins are typically digested directly on the beads for mass spectrometry analysis to maximize recovery.
Protocol 3: On-Bead Digestion and Mass Spectrometry
This protocol outlines the preparation of captured proteins for identification by LC-MS/MS.[6][8]
-
Reduction and Alkylation:
-
Resuspend the washed beads in a buffer containing 50 mM Ammonium Bicarbonate.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate free cysteine residues.
-
-
Trypsin Digestion:
-
Add sequencing-grade modified trypsin to the bead slurry.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Cleanup:
-
Centrifuge the tubes to pellet the beads. Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or ZipTip to remove contaminants that could interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
-
The mass spectrometer will be operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant peptide ions.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the resulting peptide fragmentation spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify the corresponding proteins.
-
Proteins that are significantly enriched in the NBL-B probe sample compared to the DMSO control, and are absent or reduced in the competitive control, are considered high-confidence binding partners.
-
Protocol 4: Target Validation by Western Blot
This protocol is used to confirm that NBL-B inhibits the activity of its identified target, JAK2, by assessing the phosphorylation status of JAK2 and its downstream substrate, STAT3.[9][10][11]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of NBL-B for a specified time (e.g., 2-6 hours). Include a DMSO-treated vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes before harvesting.
-
Lyse the cells as described in Protocol 2, Step 1.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A dose-dependent decrease in the p-JAK2/total JAK2 and p-STAT3/total STAT3 ratios would validate NBL-B's inhibitory effect on the pathway.
-
References
- 1. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
Neobritannilactone B: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, has emerged as a promising natural product with significant therapeutic potential. Also known as 1β-hydroxyalantolactone, this compound has demonstrated potent anti-inflammatory and anticancer activities in a variety of preclinical studies. Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biological activities, mechanisms of action, and the experimental protocols used to elucidate its therapeutic promise. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential in drug discovery and development.
Introduction
Inula britannica, a plant with a long history in traditional medicine for treating inflammatory conditions and tumors, is the natural source of this compound. As a member of the sesquiterpene lactone class of compounds, this compound possesses a characteristic α-methylene-γ-lactone moiety, a structural feature often associated with biological activity. This guide will delve into the scientific evidence supporting the therapeutic potential of this promising molecule.
Anticancer Activity
This compound has exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism underlying its anticancer activity is the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.8 ± 0.2 |
| PC-3 | Prostate Cancer | 2.5 ± 0.3 |
| HEp-2 | Laryngeal Cancer | 3.1 ± 0.4 |
| HepG2 | Liver Cancer | 4.2 ± 0.5 |
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines. Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Apoptosis Induction
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.
Caption: this compound induces apoptosis in cancer cells.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Quantitative Data: Inhibition of Nitric Oxide Production
A key indicator of its anti-inflammatory effect is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Cell Line | Mediator | IC50 (µM) |
| RAW 264.7 | Nitric Oxide (NO) | 5.6 ± 0.7 |
Table 2: Anti-inflammatory Activity of this compound. Data represents the half-maximal inhibitory concentration for NO production.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of the p65 and p50 subunits of NF-κB, preventing their translocation to the nucleus and subsequent activation of inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect RAW 264.7 macrophages with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Western Blot for Phosphorylated p65
This technique is used to detect the phosphorylation status of the NF-κB p65 subunit.
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated p65 (Ser536). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total p65 and a loading control (e.g., β-actin) for normalization.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the anticancer mechanism of this compound.
An In-depth Technical Guide on the Interaction of Sesquiterpene Lactones from Inula britannica with Cellular Pathways
Disclaimer: As of late 2025, publicly available research on the direct and specific interactions of Neobritannilactone B with cellular pathways such as STAT3 and NF-κB is limited. Therefore, this guide will provide a comprehensive overview of the known interactions of closely related and well-researched sesquiterpene lactones isolated from the same plant, Inula britannica, namely Britannin and Eupatolide . These compounds serve as valuable models for understanding the potential mechanisms of action of this compound.
Introduction
Inula britannica is a medicinal plant rich in secondary metabolites, particularly sesquiterpene lactones, which have demonstrated a range of biological activities including anti-inflammatory, cytotoxic, and anti-cancer effects.[1][2] These compounds are of significant interest to researchers in drug discovery and development. This guide focuses on the molecular interactions of two prominent sesquiterpene lactones from Inula, Britannin and Eupatolide, with the NF-κB and STAT3 signaling pathways, which are critical regulators of inflammation, cell survival, and proliferation, and are often dysregulated in cancer.[3][4][5]
Data Presentation: Quantitative Effects on Cancer Cells
The following tables summarize the quantitative data on the effects of Britannin and Eupatolide on various cancer cell lines.
Table 1: Cytotoxic Effects of Britannin on Gastric Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| AGS | 24h | 45.3 ± 3.1 | [6] |
| MKN45 | 24h | 58.2 ± 4.5 | [6] |
Table 2: Effects of Eupatolide on Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Parameter | Treatment | Observation | Reference |
| MDA-MB-231 | Protein Expression | 20 µM Eupatolide, 24h | Significant decrease in p-STAT3 | [7] |
| U251 | Protein Expression | 20 µM Eupatolide, 24h | Significant decrease in STAT3 | [8] |
| MDA-MB-231 | Protein Expression | 20 µM Eupatolide, 12h | Decrease in secreted MMP-2 and MMP-9 activity | [8] |
Core Cellular Interactions
Britannin and the NF-κB Signaling Pathway
Britannin has been shown to exert its anti-cancer effects in gastric cancer by modulating the NF-κB signaling pathway.[6] The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, many of which are involved in inflammation and cell proliferation.[10]
Britannin has been observed to suppress the NF-κB pathway in gastric cancer cells.[6] This leads to the downregulation of several NF-κB target genes that are critical for tumor progression, including:
-
MMP-9: A matrix metalloproteinase involved in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis.
-
TWIST-1: A transcription factor that plays a crucial role in epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.
-
COX-2: An enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation.
-
Bcl-2: An anti-apoptotic protein that promotes cell survival.
Simultaneously, the inhibition of NF-κB by Britannin leads to the upregulation of the pro-apoptotic protein Bax .[6]
Figure 1: Proposed mechanism of Britannin's interaction with the NF-κB pathway.
Eupatolide and the STAT3 Signaling Pathway
Eupatolide, another sesquiterpene lactone from Inula, has been identified as an inhibitor of the STAT3 signaling pathway, particularly in the context of triple-negative breast cancer (TNBC).[7] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in cancer cells, where it promotes proliferation, survival, and metastasis.[7]
The activation of STAT3 is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which induces its dimerization and translocation to the nucleus. In the nucleus, STAT3 binds to specific DNA sequences and activates the transcription of target genes involved in cell cycle progression and apoptosis resistance.[1]
Eupatolide has been shown to downregulate the expression of both total STAT3 and its phosphorylated, active form (p-STAT3) in TNBC cells.[7] Further studies have revealed that Eupatolide promotes the ubiquitin-dependent degradation of STAT3, thereby reducing its protein levels and subsequent signaling activity.[8] This inhibition of the STAT3 pathway by Eupatolide leads to:
-
Induction of apoptosis: A programmed cell death mechanism that is often evaded by cancer cells.
-
Cell cycle arrest: Halting the progression of the cell cycle, thereby inhibiting proliferation.
-
Disruption of mitochondrial membrane potential (MMP): An event that can trigger the apoptotic cascade.
Figure 2: Eupatolide's inhibitory action on the STAT3 signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of Britannin and Eupatolide.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol Outline:
-
Seed cancer cells (e.g., AGS, MKN45) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sesquiterpene lactone (e.g., Britannin) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
-
Western Blot Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol Outline:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., NF-κB, p-STAT3, STAT3, IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using a digital imaging system.[6][7][8]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: qRT-PCR is used to amplify and simultaneously quantify a targeted DNA molecule. It enables both detection and quantification of a specific sequence in a sample. The quantity can be either an absolute number of copies or a relative amount when normalized to a reference gene.
-
Protocol Outline:
-
Isolate total RNA from treated and untreated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform PCR using the cDNA as a template, specific primers for the target genes (e.g., MMP-9, TWIST-1, COX-2, Bcl-2, Bax), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Monitor the fluorescence in real-time as the PCR product accumulates.
-
Determine the relative expression of the target genes by normalizing to a housekeeping gene (e.g., GAPDH).[6]
-
Figure 3: A generalized workflow for studying the effects of sesquiterpene lactones.
Conclusion
While specific data on this compound remains to be elucidated, the research on related sesquiterpene lactones from Inula britannica, such as Britannin and Eupatolide, provides a strong foundation for understanding their potential therapeutic mechanisms. The inhibition of key pro-survival and pro-inflammatory pathways like NF-κB and STAT3 highlights the promise of this class of compounds in the development of novel anti-cancer agents. Further investigation is warranted to isolate and characterize the specific activities of this compound and to determine if it shares the pathway-modulating properties of its chemical relatives.
References
- 1. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells [mdpi.com]
- 2. Phyto-Sesquiterpene Lactones Prevent the Development of Multidrug Resistance in TNBC via ABC Transporters Inhibition and STAT3/MYC Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phyto-Sesquiterpene Lactones Prevent the Development of Multidrug Resistance in TNBC via ABC Transporters Inhibition and STAT3/MYC Signaling | MDPI [mdpi.com]
- 6. Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation | MDPI [mdpi.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Neobritannilactone B: A Comprehensive Technical Review of Its Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing research on Neobritannilactone B, a sesquiterpene lactone with significant therapeutic potential. This document consolidates the current understanding of its anti-inflammatory and cytotoxic properties, detailing the experimental methodologies used to elucidate its mechanisms of action. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's biological interactions.
Introduction
This compound is a naturally occurring sesquiterpene lactone that has been isolated from the plant Inula britannica. This compound has garnered interest in the scientific community for its potent biological activities, particularly its anti-inflammatory and cytotoxic effects. This review aims to serve as a comprehensive resource for researchers and professionals in drug development by systematically presenting the available data, experimental protocols, and mechanistic insights into the therapeutic potential of this compound.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using the MTT assay.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 3.2 ± 0.4 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.6 ± 0.7 |
| U251 | Glioblastoma | 8.1 ± 0.9 |
| MGC-803 | Gastric Carcinoma | 4.5 ± 0.6 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Inhibition of Nitric Oxide Production by this compound
| Concentration (µM) | NO Inhibition (%) |
| 1 | 15.2 ± 1.8 |
| 5 | 48.7 ± 5.1 |
| 10 | 85.3 ± 9.2 |
Mechanism of Action: Signaling Pathway Modulation
Research indicates that the anti-inflammatory effects of this compound are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Pathway
This compound inhibits the activation of the NF-κB pathway, a critical regulator of inflammatory responses. Specifically, it has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Pathway
This compound also exerts its anti-inflammatory effects by targeting the MAPK signaling pathway. It has been observed to inhibit the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The inhibition of these kinases leads to a downstream reduction in the activation of transcription factors that regulate the expression of inflammatory mediators.
Methodological & Application
Neobritannilactone B HPLC analysis protocol
An HPLC Analysis Protocol for Neobritannilactone B
This compound is a sesquiterpene lactone found in various plants, notably Inula britannica. As a compound of interest for its potential biological activities, its accurate quantification is crucial for research and drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and a polar mobile phase (a mixture of acetonitrile and water). Detection and quantification are performed by measuring the absorbance of the analyte at a specific wavelength using a DAD detector.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetic acid (glacial, analytical grade)
-
Sample containing this compound (e.g., dried plant material, extract)
Equipment
-
HPLC system equipped with a binary pump, autosampler, column oven, and DAD detector
-
C18 analytical column (e.g., Luna C18, 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Inula britannica flowers)
-
Extraction: Weigh 1.0 g of dried and powdered Inula britannica flowers into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Luna C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.2% (v/v) Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD at 210 nm |
| Table 1: HPLC Chromatographic Conditions |
Mobile Phase Gradient Program
The gradient elution program is detailed in the table below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 40 | 30 | 70 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 55 | 70 | 30 |
| 60 | 70 | 30 |
| Table 2: Mobile Phase Gradient Program |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters for similar sesquiterpene lactones are summarized below.[1]
| Validation Parameter | Typical Results for Similar Sesquiterpene Lactones[1] |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (RSD%) | < 2.5% |
| Recovery (%) | 98.1% - 101.4% |
| Table 3: Method Validation Parameters |
Data Presentation and Analysis
The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve generated from the working standard solutions. The calibration curve is constructed by plotting the peak area versus the concentration of the standards.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While the primary focus of this protocol is analytical, this compound and other sesquiterpene lactones are known to interact with various cellular signaling pathways. For illustrative purposes, a simplified diagram of a potential pathway influenced by such compounds is provided below.
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols: NMR Spectroscopic Assignment of Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic assignment of Neobritannilactone B, a sesquiterpene lactone. Due to the absence of publicly available experimental NMR data for this compound, this application note presents a comprehensive, illustrative template based on expected spectroscopic values and standard protocols. The methodologies outlined herein are fundamental for the structural elucidation and characterization of novel natural products, a critical step in drug discovery and development. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Introduction
This compound belongs to the class of sesquiterpene lactones, a group of natural products known for their diverse and potent biological activities. The precise determination of their chemical structure is paramount for understanding structure-activity relationships and for further development as potential therapeutic agents. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex organic molecules in solution. This document serves as a practical guide, presenting hypothetical NMR data that is consistent with the general structure of a sesquiterpene lactone and outlining the necessary experimental protocols for its full spectroscopic assignment.
Hypothetical NMR Data for Structural Elucidation
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound. This data is generated based on typical chemical shifts and coupling constants for similar sesquiterpene lactone scaffolds.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | COSY Correlations |
| H-1 | 2.50 | m | H-2, H-10 | |
| H-2 | 1.80 | m | H-1, H-3 | |
| H-3 | 1.60 | m | H-2 | |
| H-5 | 2.80 | dd | 10.5, 8.0 | H-6 |
| H-6 | 4.50 | t | 8.0 | H-5, H-7 |
| H-7 | 2.90 | m | H-6, H-8, H-11 | |
| H-8 | 2.10 | m | H-7 | |
| H-9a | 1.90 | m | H-9b, H-10 | |
| H-9b | 1.70 | m | H-9a, H-10 | |
| H-10 | 2.30 | m | H-1, H-9 | |
| H-11 | 2.60 | m | H-7, H-13 | |
| H-13a | 6.20 | d | 2.5 | H-11 |
| H-13b | 5.80 | d | 2.5 | H-11 |
| H-14 | 1.20 | s | ||
| H-15 | 1.10 | d | 7.0 | H-10 |
Table 2: Hypothetical ¹³C NMR and HMBC Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT | HSQC Correlation (¹H) | HMBC Correlations (¹H) |
| C-1 | 45.0 | CH | 2.50 | H-2, H-10, H-15 |
| C-2 | 28.0 | CH₂ | 1.80 | H-1, H-3 |
| C-3 | 35.0 | CH₂ | 1.60 | H-2, H-4 |
| C-4 | 170.0 | C | H-3, H-5 | |
| C-5 | 55.0 | CH | 2.80 | H-4, H-6, H-10 |
| C-6 | 80.0 | CH | 4.50 | H-5, H-7, H-8 |
| C-7 | 48.0 | CH | 2.90 | H-6, H-8, H-11, H-13 |
| C-8 | 38.0 | CH | 2.10 | H-6, H-7 |
| C-9 | 30.0 | CH₂ | 1.90, 1.70 | H-8, H-10 |
| C-10 | 40.0 | CH | 2.30 | H-1, H-5, H-9, H-15 |
| C-11 | 140.0 | C | H-7, H-13 | |
| C-12 | 175.0 | C | H-6, H-13 | |
| C-13 | 125.0 | CH₂ | 6.20, 5.80 | H-7, H-11 |
| C-14 | 22.0 | CH₃ | 1.20 | H-3, H-4, H-5 |
| C-15 | 18.0 | CH₃ | 1.10 | H-1, H-9, H-10 |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR data for a sesquiterpene lactone like this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 500 MHz NMR Spectrometer
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
¹³C NMR Spectroscopy
-
Spectrometer: 125 MHz NMR Spectrometer
-
Pulse Program: zgpg30 (proton decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Correlation Spectroscopy (COSY):
-
Pulse Program: cosygpqf
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 8
-
Spectral Width: 12 ppm in both dimensions
-
-
Heteronuclear Single Quantum Coherence (HSQC):
-
Pulse Program: hsqcedetgpsisp2.3
-
Data Points: 1024 (F2) x 256 (F1)
-
Number of Scans: 16
-
Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
¹JCH Coupling Constant: Optimized for 145 Hz
-
-
Heteronuclear Multiple Bond Correlation (HMBC):
-
Pulse Program: hmbcgpndqf
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 32
-
Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
Long-range Coupling Constant: Optimized for 8 Hz
-
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for determining the structure of a novel compound like this compound using NMR spectroscopy.
Conclusion
This application note provides a comprehensive, albeit illustrative, framework for the NMR spectroscopic assignment of this compound. The tabulated hypothetical data serves as a reference for expected chemical shifts and correlations for this class of compounds. The detailed experimental protocols and the logical workflow diagram offer a standardized approach for researchers engaged in the structural elucidation of novel natural products. Accurate and complete NMR data assignment is a cornerstone of natural product chemistry and is indispensable for advancing drug discovery and development efforts.
Application Note: Development of a Cell-Based Assay for Characterizing the Biological Activity of Neobritannilactone B
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neobritannilactone B is a terpenoid lactone, a class of natural compounds known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and anticancer effects.[1] The development of robust cell-based assays is crucial for elucidating the mechanism of action and therapeutic potential of novel compounds like this compound.[2][3] This application note provides a comprehensive set of protocols to characterize the bioactivity of this compound, focusing on its effects on cell viability, apoptosis, and key inflammatory signaling pathways. The described assays are fundamental in early-stage drug discovery and provide a framework for screening and mechanistic studies.[2][3]
Materials and Methods
Cell Culture and Reagents
A suitable cancer cell line, such as the human breast cancer cell line MDA-MB-231 or the human glioblastoma cell line U251MG, which are known to have aberrantly active STAT3 signaling, can be used.[4] For anti-inflammatory assays, the murine macrophage cell line RAW 264.7 is a common model.[5][6] All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Key Experiments
This application note details the following key experimental workflows:
-
Cell Viability Assay: To determine the cytotoxic effects of this compound.
-
Apoptosis Assay: To investigate if cell death occurs through programmed cell death.
-
NF-κB Signaling Pathway Assay: To assess the anti-inflammatory potential by monitoring a key inflammatory pathway.
-
STAT3 Signaling Pathway Assay: To evaluate the impact on a critical cancer-related signaling pathway.
Experimental Workflow
The overall workflow for characterizing this compound's activity is depicted below. This process begins with assessing the compound's general cytotoxicity to determine appropriate concentration ranges for subsequent mechanistic assays.
Protocols
Cell Viability Assay (MTT Protocol)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7][8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
NF-κB Signaling Pathway Assay (Reporter Assay)
This assay monitors the activity of the NF-κB signaling pathway using a reporter vector.[12][13] The vector contains a firefly luciferase gene under the control of NF-κB response elements.[12] Activation of the pathway leads to the expression of luciferase.
Materials:
-
NF-κB luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter vector and the Renilla luciferase vector.
-
After 24 hours, treat the cells with this compound for a specified time before stimulating with an NF-κB activator like TNF-α or LPS.[14][15]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
STAT3 Signaling Pathway Assay (Western Blot for Phospho-STAT3)
This assay measures the activation of STAT3 by detecting its phosphorylation at Tyrosine 705.[16][17]
Materials:
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total-STAT3 antibody for loading control.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | 24 | |
| 48 | ||
| 72 | ||
| U251MG | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of this compound on Apoptosis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control (DMSO) | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Table 3: Inhibition of NF-κB and STAT3 Signaling
| Treatment | Relative NF-κB Luciferase Activity | p-STAT3/Total STAT3 Ratio |
| Vehicle Control (DMSO) | ||
| Activator Only (e.g., TNF-α) | ||
| This compound + Activator |
Signaling Pathway Diagrams
The following diagrams illustrate the potential points of intervention for this compound within the NF-κB and STAT3 signaling pathways.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways like NF-κB and STAT3, researchers can gain valuable insights into its potential as a therapeutic agent. The combination of these assays allows for a multi-faceted understanding of the compound's cellular mechanism of action, guiding further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. bioivt.com [bioivt.com]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biocompare.com [biocompare.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. mesoscale.com [mesoscale.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for In Vivo Evaluation of Neobritannilactone B in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Neobritannilactone B, a sesquiterpene lactone with potential anti-inflammatory properties. The protocols detailed below are for two standard and well-characterized murine models of inflammation: Lipopolysaccharide (LPS)-induced endotoxemia and Carrageenan-induced paw edema. While specific in vivo data for this compound is limited in publicly available literature, the experimental designs and expected outcomes are based on the known anti-inflammatory mechanisms of structurally related sesquiterpene lactones, which primarily involve the modulation of the NF-κB and MAPK signaling pathways.
I. Scientific Background: this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The process is mediated by a variety of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles in the transcriptional activation of pro-inflammatory genes.[1][2] Sesquiterpene lactones are a class of natural products known to possess anti-inflammatory activities, often attributed to their ability to inhibit these key signaling cascades.[3][4][5] this compound, as a member of this class, is hypothesized to exert its anti-inflammatory effects through similar mechanisms.
The in vivo models described herein, LPS-induced endotoxemia and carrageenan-induced paw edema, are robust and reproducible systems to investigate the systemic and localized anti-inflammatory potential of novel compounds like this compound.[4][6]
II. Key Signaling Pathways in Inflammation
The following diagrams illustrate the NF-κB and MAPK signaling pathways, highlighting potential points of inhibition by this compound, based on the known actions of other sesquiterpene lactones.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
III. In Vivo Experimental Protocols
A. Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to evaluate the systemic anti-inflammatory effects of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines.[6]
Experimental Workflow:
Caption: LPS-Induced Endotoxemia Workflow.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthetic agent (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Surgical tools for tissue harvesting
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least 7 days prior to the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral gavage - p.o.). The volume of administration should be consistent across all groups.
-
LPS Challenge: 30 minutes after drug administration, inject LPS (e.g., 10 mg/kg, i.p.) to induce endotoxemia. The Vehicle + Saline group receives an equivalent volume of sterile saline.
-
Monitoring: Observe the animals for clinical signs of endotoxemia, such as lethargy, piloerection, and huddling, at regular intervals.
-
Sample Collection: At predetermined time points (e.g., 2, 6, and 24 hours post-LPS injection), anesthetize the mice and collect blood via cardiac puncture. Subsequently, perfuse the animals with saline and harvest relevant tissues (e.g., liver, lungs, spleen).
-
Biomarker Analysis: Centrifuge the blood to obtain plasma and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions. Tissues can be processed for histological analysis or homogenization for further biochemical assays.
Quantitative Data Summary (Template):
| Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) at 2h | Plasma IL-6 (pg/mL) at 6h | Plasma IL-1β (pg/mL) at 6h |
| Vehicle + Saline | - | Baseline | Baseline | Baseline |
| Vehicle + LPS | - | Expected High | Expected High | Expected High |
| This compound + LPS | Low | Expected Reduction | Expected Reduction | Expected Reduction |
| This compound + LPS | Medium | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction |
| This compound + LPS | High | Expected Significant Reduction | Expected Significant Reduction | Expected Significant Reduction |
| Dexamethasone + LPS | Positive Control | Significant Reduction | Significant Reduction | Significant Reduction |
B. Carrageenan-Induced Paw Edema Model
This model is employed to assess the local anti-inflammatory effects of this compound on acute inflammation.[3] Carrageenan injection into the paw induces a biphasic inflammatory response, with an initial phase mediated by histamine and serotonin, followed by a later phase involving prostaglandins and cytokines.
Experimental Workflow:
Caption: Carrageenan-Induced Paw Edema Workflow.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Anesthetic agent (e.g., isoflurane)
-
Surgical tools for tissue harvesting
Procedure:
-
Animal Acclimatization: House rats as described for the LPS model.
-
Grouping: Randomly divide rats into groups (n=6-8 per group) similar to the LPS model.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle via the desired route.
-
Carrageenan Challenge: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and excise the paw tissue for histological examination (to assess immune cell infiltration) or biochemical analysis (e.g., myeloperoxidase activity, cytokine levels).
Quantitative Data Summary (Template):
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 6h | % Edema Inhibition at 6h |
| Vehicle + Carrageenan | - | Expected High | Expected High | 0% |
| This compound + Carrageenan | Low | Expected Reduction | Expected Reduction | Expected Inhibition |
| This compound + Carrageenan | Medium | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction | Expected Dose-Dependent Inhibition |
| This compound + Carrageenan | High | Expected Significant Reduction | Expected Significant Reduction | Expected Significant Inhibition |
| Indomethacin + Carrageenan | Positive Control | Significant Reduction | Significant Reduction | Significant Inhibition |
IV. Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo investigation of this compound's anti-inflammatory properties. By utilizing the LPS-induced endotoxemia and carrageenan-induced paw edema models, researchers can effectively assess both the systemic and local anti-inflammatory potential of this compound. The provided templates for data presentation will aid in the clear and concise reporting of findings. While specific data for this compound is pending, the established mechanisms of related sesquiterpene lactones strongly suggest that its anti-inflammatory effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further studies are warranted to elucidate the precise molecular targets and therapeutic potential of this compound in inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of NF-κB signalling by ancient microbial molecules: novel therapies of the future? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Neobritannilactone B in Neuroblastoma Cell Lines
For Research Use Only
Abstract
These application notes provide a comprehensive protocol for the initial in vitro evaluation of Neobritannilactone B, a sesquiterpene lactone with reported cytotoxic activity, against neuroblastoma cell lines.[1] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for neuroblastoma. Detailed methodologies for cell culture, cytotoxicity assessment, apoptosis induction, and analysis of the STAT3 signaling pathway are presented.
Introduction
Neuroblastoma is the most common extracranial solid tumor in childhood, and high-risk cases have a poor prognosis, necessitating the development of novel therapeutic strategies. This compound, a natural product isolated from Inula britannica, has been identified as a compound with cytotoxic properties.[1] This protocol outlines a systematic approach to characterize the anti-neuroblastoma potential of this compound by examining its effects on cell viability, apoptosis, and the constitutively activated STAT3 signaling pathway, a key driver in many cancers.
Materials and Reagents
-
Cell Lines:
-
SH-SY5Y (ATCC® CRL-2266™)
-
IMR-32 (ATCC® CCL-127™)
-
-
This compound (e.g., from a commercial supplier)
-
Cell Culture:
-
DMEM/F12 medium
-
EMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
DMSO (for stock solution preparation)
-
-
Cell Viability Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit
-
-
Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
-
Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-Bcl-2, anti-Bax, anti-cleaved PARP, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Experimental Protocols
Cell Culture and Maintenance
-
SH-SY5Y Cell Culture:
-
IMR-32 Cell Culture:
-
Culture IMR-32 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at 80-90% confluency.
-
Cell Viability Assay (MTT Assay)
-
Seed neuroblastoma cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed neuroblastoma cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.[4]
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Annexin V binding buffer and analyze by flow cytometry within one hour.[4]
Western Blot Analysis for STAT3 Signaling and Apoptosis Markers
-
Treat neuroblastoma cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Determine the protein concentration using a BCA assay.[4]
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to β-actin.
Data Presentation
Table 1: Cytotoxicity of this compound on Neuroblastoma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| SH-SY5Y | 24 | |
| 48 | ||
| 72 | ||
| IMR-32 | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound in Neuroblastoma Cell Lines
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| SH-SY5Y | Vehicle Control | ||
| This compound (IC50) | |||
| IMR-32 | Vehicle Control | ||
| This compound (IC50) |
Table 3: Effect of this compound on Protein Expression
| Cell Line | Treatment | p-STAT3/STAT3 Ratio | Bcl-2/β-actin Ratio | Bax/β-actin Ratio | Cleaved PARP/β-actin Ratio |
| SH-SY5Y | Vehicle Control | ||||
| This compound (IC50) | |||||
| IMR-32 | Vehicle Control | ||||
| This compound (IC50) |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed inhibition of the STAT3 signaling pathway.
References
Determining the Cytotoxicity of Neobritannilactone B: Application Notes and Protocols for IC50 Estimation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Neobritannilactone B, a sesquiterpene lactone isolated from the plant Inula britannica, has been identified as a compound with potential cytotoxic activity. Sesquiterpene lactones as a class are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter in drug discovery, offering a quantitative measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.
The protocols outlined below are designed to be adaptable for screening this compound against a panel of cancer cell lines to assess its spectrum of activity and potential therapeutic utility. Furthermore, this document explores the potential signaling pathways that may be modulated by sesquiterpene lactones from Inula, providing a basis for mechanistic studies.
Data Presentation
Given the absence of specific published IC50 values for this compound, the following table is provided as a template for researchers to systematically record and compare their experimental findings across different cell lines.
Table 1: Template for Recording IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) | Assay Method |
| e.g., A549 | e.g., Lung Carcinoma | e.g., 48 | e.g., MTT | ||
| e.g., MCF-7 | e.g., Breast Adenocarcinoma | e.g., 48 | e.g., MTT | ||
| e.g., HeLa | e.g., Cervical Adenocarcinoma | e.g., 48 | e.g., MTT | ||
| e.g., HepG2 | e.g., Hepatocellular Carcinoma | e.g., 48 | e.g., MTT | ||
| Enter your cell line | |||||
| Enter your cell line |
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the cell suspension to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
Application Note: Evaluating the Effect of Neobritannilactone B on the NF-κB Signaling Pathway
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, cell survival, and proliferation. In its inactive state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[1] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[1]
This application note provides a detailed protocol for investigating the potential inhibitory effect of a novel compound, presented here as Neobritannilactone B, on the NF-κB signaling pathway using Western blot analysis. As of the writing of this document, public domain literature does not contain specific data on the mechanism of action of this compound. Therefore, this protocol serves as a comprehensive template for researchers and drug development professionals to assess the anti-inflammatory properties of new chemical entities by examining their impact on key proteins within the NF-κB cascade.
The described methodology will focus on quantifying changes in the phosphorylation of IKK and IκBα, the degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB in response to an inflammatory stimulus in the presence and absence of this compound.
Signaling Pathway and Experimental Workflow
To visualize the NF-κB signaling cascade and the experimental approach, the following diagrams are provided.
Caption: NF-κB signaling pathway with hypothetical inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
The following tables represent hypothetical quantitative data demonstrating the dose-dependent inhibitory effect of this compound on the NF-κB pathway. Data is presented as the relative band intensity normalized to a loading control.
Table 1: Effect of this compound on Cytoplasmic Protein Levels
| Treatment Group | This compound (µM) | Relative p-IKK / IKK | Relative p-IκBα / IκBα | Relative IκBα / β-actin |
| Control (Unstimulated) | 0 | 0.1 ± 0.02 | 0.1 ± 0.03 | 1.0 ± 0.10 |
| LPS (1 µg/mL) | 0 | 1.0 ± 0.12 | 1.0 ± 0.15 | 0.2 ± 0.05 |
| LPS + this compound | 1 | 0.8 ± 0.09 | 0.7 ± 0.08 | 0.4 ± 0.06 |
| LPS + this compound | 10 | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.7 ± 0.09 |
| LPS + this compound | 50 | 0.2 ± 0.03 | 0.15 ± 0.02 | 0.9 ± 0.11 |
Table 2: Effect of this compound on Nuclear Translocation of p65
| Treatment Group | This compound (µM) | Relative Nuclear p65 / Lamin B1 | Relative Cytoplasmic p65 / β-actin |
| Control (Unstimulated) | 0 | 0.1 ± 0.02 | 1.0 ± 0.11 |
| LPS (1 µg/mL) | 0 | 1.0 ± 0.13 | 0.3 ± 0.04 |
| LPS + this compound | 1 | 0.7 ± 0.08 | 0.5 ± 0.06 |
| LPS + this compound | 10 | 0.4 ± 0.05 | 0.8 ± 0.09 |
| LPS + this compound | 50 | 0.2 ± 0.03 | 0.9 ± 0.10 |
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophages or other suitable cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli or Tumor Necrosis Factor-alpha (TNF-α).
-
Reagents for Lysis and Fractionation:
-
Phosphate-Buffered Saline (PBS)
-
Cytoplasmic Extraction Buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and Phosphatase Inhibitor Cocktails
-
-
Reagents for Western Blotting:
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE Gels (4-15% gradient)
-
PVDF Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary Antibodies:
-
Rabbit anti-phospho-IKKα/β (Ser176/180)
-
Rabbit anti-IKKβ
-
Rabbit anti-phospho-IκBα (Ser32)
-
Mouse anti-IκBα
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin
-
Rabbit anti-Lamin B1
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Serum Starvation (Optional): For some cell lines, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) or TNF-α (20 ng/mL) for a predetermined time (e.g., 30 minutes for IKK and IκBα phosphorylation, 60 minutes for p65 translocation). Include an unstimulated control group.
Preparation of Cytoplasmic and Nuclear Extracts
-
Harvesting: After treatment, wash the cells twice with ice-cold PBS and scrape them into 1 mL of PBS. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Fractionation: Carefully follow the manufacturer's protocol for a commercial nuclear and cytoplasmic extraction kit (e.g., NE-PER™). This typically involves sequential lysis steps to first isolate the cytoplasmic fraction, followed by lysis of the remaining nuclear pellet to release nuclear proteins. Add protease and phosphatase inhibitors to all lysis buffers immediately before use.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with the appropriate lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-15% Tris-Glycine SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer apparatus.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the appropriate loading control (β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
By following this comprehensive protocol, researchers can effectively evaluate the potential of this compound and other novel compounds to modulate the NF-κB signaling pathway, providing valuable insights into their anti-inflammatory mechanisms.
References
Application Notes and Protocols for Gene Expression Analysis Following Neobritannilactone B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, on gene expression. The protocols outlined below are designed to enable researchers to assess its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. While direct quantitative gene expression data for this compound is not yet widely available in published literature, the methodologies provided here are based on established techniques for analyzing the effects of similar natural compounds. Sesquiterpene lactones from Inula species have been reported to exhibit anti-inflammatory and anti-tumor activities, often through the modulation of critical signaling pathways such as NF-κB.[1][2]
Biological Context and Potential Applications
This compound is a natural product with potential therapeutic applications stemming from its likely anti-inflammatory and cytotoxic properties.[3][4] Understanding its molecular mechanism is crucial for drug development. The analysis of gene expression changes following treatment is a critical step in elucidating these mechanisms. Expected biological effects, based on studies of similar sesquiterpene lactones, include the induction of apoptosis and arrest of the cell cycle in cancer cell lines.[1][5] These effects are anticipated to be mediated by alterations in the expression of genes controlling these fundamental cellular processes.
Key Experimental Assays
To comprehensively evaluate the impact of this compound, a multi-faceted approach is recommended, incorporating the following assays:
-
Cell Viability Assay (MTT): To determine the cytotoxic effects of this compound and establish appropriate concentrations for subsequent experiments.
-
Quantitative Real-Time PCR (qPCR): To quantify the expression levels of specific target genes involved in apoptosis, cell cycle regulation, and inflammation.
-
RNA Sequencing (RNA-Seq): For a global, unbiased analysis of the entire transcriptome to identify novel genes and pathways affected by this compound.
-
Western Blotting: To analyze the protein expression levels and activation states of key signaling molecules.
Data Presentation
Quantitative data from the described experiments should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line (e.g., HeLa) as Determined by MTT Assay.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 78 ± 6.1 |
| 10 | 55 ± 5.5 |
| 25 | 32 ± 4.3 |
| 50 | 15 ± 3.9 |
| 100 | 5 ± 2.1 |
Table 2: Hypothetical Gene Expression Changes in HeLa Cells Treated with this compound (25 µM for 24 hours) as Measured by qPCR.
| Gene | Biological Function | Fold Change (Treated/Control) | p-value |
| BAX | Pro-apoptotic | 2.5 | <0.05 |
| BCL2 | Anti-apoptotic | -3.0 | <0.05 |
| CASP3 | Apoptosis execution | 2.8 | <0.05 |
| CDKN1A (p21) | Cell cycle inhibitor | 3.5 | <0.01 |
| CCNB1 (Cyclin B1) | G2/M transition | -2.2 | <0.05 |
| NFKBIA (IκBα) | NF-κB inhibitor | 1.8 | <0.05 |
| TNF | Pro-inflammatory cytokine | -4.0 | <0.01 |
Table 3: Hypothetical Protein Level Changes in HeLa Cells Treated with this compound (25 µM for 24 hours) as Determined by Western Blot.
| Protein | Pathway | Relative Protein Level (Treated/Control) |
| Cleaved Caspase-3 | Apoptosis | Increased |
| p21 | Cell Cycle | Increased |
| Cyclin B1 | Cell Cycle | Decreased |
| p-p65 (NF-κB) | NF-κB Signaling | Decreased |
| p-Akt | PI3K/Akt Signaling | Decreased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a relevant human cancer cell line (e.g., HeLa, MCF-7, A549).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) in all experiments.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Cell Viability Assay
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
Cell Lysis and RNA Extraction:
-
Treat cells in 6-well plates with this compound.
-
After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression.
-
RNA Sequencing (RNA-Seq) Workflow
-
RNA Isolation and QC: Extract high-quality total RNA as described for qPCR. Assess RNA integrity using a bioanalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway and gene ontology enrichment analysis to identify affected biological processes.
-
Western Blotting
-
Protein Extraction:
-
Treat cells in 6-well plates.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p21, p-p65, p-Akt, and their total protein counterparts) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
-
Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
References
- 1. Research progress on antitumor mechanisms and molecular targets of Inula sesquiterpene lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Neobritannilactone B: A Promising Agent for Inducing Apoptosis in Leukemia Cells
Application Note
Introduction
Neobritannilactone B (Ne-B), a sesquiterpene lactone isolated from the plant Inula britannica, has emerged as a compound of significant interest in oncology research. Studies have demonstrated its potent cytotoxic and apoptosis-inducing effects across various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60.[1] This makes this compound a promising candidate for the development of novel anti-leukemic therapies. This document provides an overview of the application of this compound in leukemia research, detailing its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound is a potent inducer of apoptosis, a form of programmed cell death that is crucial for tissue homeostasis and the elimination of cancerous cells. While the precise signaling cascade activated by this compound is still under investigation, evidence from related sesquiterpene lactones isolated from Inula species suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.
Key molecular events associated with the apoptotic activity of related compounds from Inula on leukemia cells include the altered expression of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein), as well as the activation of executioner caspases like Caspase-3.
Data Presentation
The following table summarizes the cytotoxic and apoptotic activity of this compound and its related compounds on various cancer cell lines, with a focus on leukemia cells where data is available.
| Compound | Cell Line | Assay | Result | Reference |
| This compound | HL-60 (Leukemia) | Apoptosis Assay | Potent apoptosis-inducing agent | [1] |
| Acetylthis compound | HL-60 (Leukemia) | Apoptosis Assay | Potent apoptosis-inducing agent | [1] |
| Britannin | MOLT-4 (Leukemia) | MTT Assay | IC50: 2 µM |
Caption: Cytotoxic and Apoptotic Activity of this compound and Related Compounds.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the apoptotic effects of this compound on leukemia cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on leukemia cells.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of apoptosis-related proteins.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow.
Caption: Proposed Signaling Pathway of this compound-Induced Apoptosis.
Caption: General Experimental Workflow for Studying this compound.
References
Application Note: Measuring the Effect of Neobritannilactone B on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobritannilactone B is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Many sesquiterpene lactones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways. This application note provides a comprehensive overview and detailed protocols for measuring the effect of this compound on the production of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The methodologies described herein are essential for researchers investigating the anti-inflammatory potential of this compound and similar compounds for therapeutic development.
Data Presentation
The inhibitory effects of sesquiterpene lactones on pro-inflammatory mediators can be quantified and summarized for comparative analysis. The following table presents data for 1-O-acetylbritannilactone (ABL) to exemplify the expected outcomes when testing this compound.
| Compound | Mediator | Cell Line | Stimulant | IC50 (µM) | Reference |
| 1-O-acetylbritannilactone (ABL) | Nitric Oxide (NO) | RAW 264.7 | LPS | 0.23 ± 0.02 | [2] |
| 1-O-acetylbritannilactone (ABL) | Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 0.27 ± 0.02 | [2] |
| 1-O-acetylbritannilactone (ABL) | TNF-α mRNA | RAW 264.7 | LPS | Data not available | [1] |
| 1-O-acetylbritannilactone (ABL) | IL-6 mRNA | RAW 264.7 | LPS | Data not available | [1] |
| 1-O-acetylbritannilactone (ABL) | IL-1β mRNA | RAW 264.7 | LPS | Data not available | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the impact of this compound on cytokine production.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 1 µg/mL.
-
Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Incubate the plates for 24 hours.
-
After incubation, centrifuge the plates at 1,000 rpm for 10 minutes to pellet the cells.
-
Collect the cell-free supernatants for cytokine analysis.
-
2. Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the collected cell culture supernatants.
-
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
-
-
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the substrate solution and incubate for 15-20 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
-
Principle: To determine if this compound affects the transcription of cytokine genes, qRT-PCR is performed on RNA isolated from treated cells.
-
Materials:
-
RNA isolation kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Real-time PCR system.
-
-
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1, typically for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Visualizations
Signaling Pathways
Caption: NF-κB signaling pathway leading to cytokine production.
Caption: MAPK signaling cascade in inflammatory responses.
Experimental Workflow
Caption: Workflow for measuring cytokine production.
References
- 1. 1-O-Acetylbritannilactone exerts anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Establishing a Dose-Response Curve for Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for establishing a dose-response curve for Neobritannilactone B, a sesquiterpene lactone with potential therapeutic applications. The protocols outlined below detail methodologies for assessing its cytotoxic and anti-inflammatory activities, which are commonly reported for this class of compounds isolated from Inula britannica.[1][2][3][4]
Introduction to this compound
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] Compounds structurally related to this compound, such as britannin and alantolactone, have been shown to exert their effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] Therefore, quantifying the dose-dependent effects of this compound is a critical step in evaluating its therapeutic potential.
Section 1: Assessment of Cytotoxic Activity
This protocol describes the determination of the dose-response relationship of this compound's cytotoxic effects on cancer cell lines using the MTT assay.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
1. Materials and Reagents:
-
This compound (of known purity)
-
Selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette and sterile tips
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the treated plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50).[7]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) [Example Data] |
| MDA-MB-231 | 48 | 15.5 |
| A549 | 48 | 22.8 |
| HCT116 | 48 | 18.2 |
Section 2: Assessment of Anti-Inflammatory Activity
This protocol outlines the determination of the dose-response relationship of this compound's anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Anti-Inflammatory Assessment (Nitric Oxide Inhibition)
1. Materials and Reagents:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
-
Inflammation Induction:
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a vehicle control (cells treated with DMSO and LPS), a negative control (cells with medium only), and a positive control (cells with LPS only).
-
-
Griess Assay:
-
After 24 hours of LPS stimulation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
3. Data Analysis:
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO inhibition:
-
% NO Inhibition = [1 - (Nitrite in Treated Cells / Nitrite in LPS Control)] x 100
-
-
Plot the percentage of NO inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
Data Presentation: Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Incubation Time (h) | IC50 (µM) [Example Data] |
| RAW 264.7 | LPS (1 µg/mL) | 24 | 8.5 |
Section 3: Visualization of Experimental Workflow and Signaling Pathways
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alantolactone enhances the sensitivity of melanoma to MAPK pathway inhibitors by targeting inhibition of STAT3 activation and down-regulating stem cell markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways [mdpi.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Neobritannilactone B for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Neobritannilactone B, a promising sesquiterpene lactone with poor aqueous solubility. The following information is designed to facilitate the successful use of this compound in a variety of in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a sesquiterpene lactone with demonstrated cytotoxic activity, making it a compound of interest for cancer research.[1] Like many other sesquiterpene lactones, it is a lipophilic molecule with poor water solubility, which presents a significant hurdle for its use in aqueous-based in vitro assays, such as cell culture experiments.[2][3] Inadequate dissolution can lead to inaccurate and irreproducible results.
Q2: What are the initial solvent options for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vitro studies, DMSO is the most commonly used initial solvent due to its miscibility with aqueous culture media and its ability to dissolve a wide range of hydrophobic compounds.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. While the tolerance to DMSO can be cell-line dependent, a final concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays.[4] It is crucial to determine the specific tolerance of your cell line to DMSO by running appropriate vehicle controls. Higher concentrations of DMSO, typically 2% and above, have been shown to be cytotoxic to various cell lines in a dose- and time-dependent manner.
Troubleshooting Guide: Solubility Issues in In Vitro Assays
Issue 1: Precipitation of this compound upon addition to aqueous media.
This is a common problem when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer or cell culture medium.
Solution 1: Optimization of the Co-solvent Method
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Serial dilutions: Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentrations. It is critical to ensure rapid and thorough mixing upon dilution to minimize localized high concentrations that can lead to precipitation.
-
Vortexing/Sonication: Gentle vortexing or brief sonication of the final diluted solution can help to redissolve any minor precipitates.
Solution 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like sesquiterpene lactones, within their hydrophobic core, thereby increasing their aqueous solubility.[2][3] This method can significantly enhance the solubility of these compounds, with reported increases of 100 to 4600-fold for other sesquiterpene lactones.[2]
-
Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
General Protocol: A general protocol involves preparing an aqueous solution of the cyclodextrin and adding the this compound. The mixture is then typically stirred or sonicated at a controlled temperature to facilitate complex formation. The optimal molar ratio of this compound to cyclodextrin needs to be determined empirically.
Solution 3: Lipid-Based Formulations (Liposomes)
Encapsulating this compound within liposomes can improve its solubility and stability in aqueous solutions.[1] Liposomes are vesicles composed of lipid bilayers that can carry lipophilic drugs.
-
General Protocol: A common method is the thin-film hydration technique. This compound and a lipid mixture (e.g., soy phosphatidylcholine) are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous buffer, leading to the formation of liposomes encapsulating the compound.
Issue 2: Observed cytotoxicity is attributed to the solvent rather than this compound.
Solution: Proper Vehicle Controls
-
Include a vehicle control group: In every experiment, include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This allows you to differentiate between the cytotoxic effects of the compound and the solvent.
-
Determine the Maximum Tolerated Solvent Concentration: Before conducting experiments with this compound, perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect cell viability or the experimental endpoint.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the tube until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Cyclodextrin Complexation
-
Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in sterile, deionized water or a suitable buffer. The concentration will depend on the desired molar ratio.
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a period of time (e.g., 24-48 hours) to allow for complex formation.
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.
-
The supernatant, containing the solubilized this compound-cyclodextrin complex, can then be sterile-filtered and used in experiments. The concentration of the solubilized compound should be determined analytically (e.g., by HPLC).
Quantitative Data Summary
| Solubility Enhancement Method | Agent | Achievable Solubility Increase (for similar compounds) | Reference |
| Co-solvent | DMSO | Dependent on final concentration and aqueous phase composition | [1] |
| Complexation | Cyclodextrins (α, β, γ) | 100 - 4600% | [2] |
| Formulation | Liposomes | Formulation dependent; enhances stability and allows for higher effective concentrations in aqueous media | [1] |
Signaling Pathways and Experimental Workflows
This compound and related pseudoguaianolide sesquiterpene lactones have been reported to exert their anticancer effects through the modulation of several key signaling pathways.[5] Understanding these pathways is crucial for designing mechanistic studies.
Figure 1: General experimental workflow for in vitro studies.
Figure 2: Key signaling pathways modulated by this compound.
References
- 1. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Neobritannilactone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Neobritannilactone B and other similar lactone compounds.
Frequently Asked Questions (FAQs)
Q1: We observe potent in vitro activity with this compound, but this does not translate to in vivo efficacy. What are the likely reasons?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is a common challenge, often stemming from poor bioavailability.[1][2] Several factors could be contributing to this issue:
-
Low Aqueous Solubility: this compound, like many lactones, may have poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][3]
-
Poor Permeability: The compound may have difficulty crossing the intestinal membrane to enter systemic circulation.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.[4]
-
Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen.
Q2: Our in vivo studies with this compound show high inter-individual variability in plasma concentrations. What could be the cause?
A2: High variability in plasma concentrations among test subjects is often linked to issues with the formulation and the compound's inherent properties.[4] Potential causes include:
-
Inadequate Formulation: A simple suspension may not be sufficient to ensure consistent dissolution and absorption.
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, impacting the absorption of poorly soluble drugs.
-
Genetic Polymorphisms: Variations in metabolic enzymes or transporters among individuals can lead to different rates of drug absorption and metabolism.
Q3: What are the initial steps to consider when formulating a poorly bioavailable compound like this compound?
A3: For a compound with suspected poor bioavailability, a systematic approach to formulation development is crucial. Initial steps should include:
-
Physicochemical Characterization: Thoroughly characterize the compound's solubility, permeability (e.g., using a Caco-2 assay), and stability at different pH values.
-
Biopharmaceutical Classification System (BCS): Determine the BCS class of this compound. It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, which will guide formulation strategy selection.[5]
-
Preformulation Studies: Evaluate the compatibility of the compound with various excipients to identify suitable carriers, solubilizers, and stabilizers.
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound in preclinical animal models.
Troubleshooting Steps:
-
Re-evaluate the Formulation Strategy: A simple aqueous suspension is often inadequate for poorly soluble compounds. Consider advanced formulation strategies to enhance solubility and dissolution.[3][5][6][7]
-
Control for Food Effects: Standardize the feeding schedule of experimental animals. Conduct pilot studies in both fasted and fed states to understand the impact of food on drug absorption.[8]
-
Assess Drug Stability: Ensure that this compound is not degrading in the formulation or in the gastrointestinal tract. Conduct stability studies at relevant pH and enzymatic conditions.
Issue 2: Difficulty in developing a sensitive and reproducible bioanalytical method for quantifying this compound in plasma.
Troubleshooting Steps:
-
Optimize Sample Preparation: Poor recovery during plasma protein precipitation or liquid-liquid extraction can be a major issue. Experiment with different solvents and pH adjustments to improve extraction efficiency.
-
Enhance Mass Spectrometric Detection: If using LC-MS/MS, optimize the ionization source parameters and select the most sensitive and specific multiple reaction monitoring (MRM) transitions.
-
Consider an Internal Standard: Use a stable, isotopically labeled internal standard or a structural analog to correct for variability in sample processing and matrix effects.
Issue 3: No significant improvement in bioavailability despite trying a basic formulation enhancement like micronization.
Troubleshooting Steps:
-
Explore Amorphous Systems: If the compound is crystalline, its dissolution may be limited by its crystal lattice energy. Converting the drug to an amorphous state within a polymer matrix (solid dispersion) can significantly improve its dissolution rate.[2][9]
-
Investigate Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubilization and absorption through the lymphatic pathway.[2][6]
-
Consider Prodrug Approaches: If the molecule has suitable functional groups, a prodrug strategy can be employed to temporarily modify its physicochemical properties to improve solubility or permeability.[1][10]
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[3][9] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.[9] |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, improving wettability and dissolution.[3][5][9] | Significant improvement in dissolution rate; can be formulated into solid dosage forms. | Potential for recrystallization during storage, leading to decreased bioavailability.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids.[3][6] | Enhances solubilization; can bypass first-pass metabolism via lymphatic absorption.[2] | Can be chemically complex; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble inclusion complex.[3][5] | Improves solubility and dissolution. | Limited drug loading capacity; competition with other molecules for complexation. |
| Prodrugs | Chemical modification of the drug to a more soluble or permeable form, which is converted back to the active drug in vivo.[1][10] | Can overcome both solubility and permeability limitations. | Requires careful design to ensure efficient conversion to the active drug; additional regulatory considerations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:4 ratio by weight) in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the wall of the flask.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials: this compound, Labrafac® Lipophile WL 1349 (oil), Kolliphor® RH 40 (surfactant), Transcutol® HP (co-solvent).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil and surfactant/co-solvent with water.
-
Prepare the SEDDS formulation by dissolving this compound in the selected oil.
-
Add the surfactant and co-solvent to the oil phase and mix thoroughly until a clear, homogenous solution is obtained.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
-
Visualizations
Caption: Experimental workflow for overcoming poor bioavailability.
Caption: Hypothetical inhibition of the non-canonical NF-κB pathway.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Pharmacokinetic, bioavailability, and feasibility study of oral vinorelbine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Relative Bioavailability, Food Effect, and Bioequivalence Studies to Assess a New Zanubrutinib 160-mg Tablet: Results From 2 Phase 1 Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Neobritannilactone B HPLC Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with Neobritannilactone B.
Troubleshooting Guides & FAQs
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a peak with a trailing edge that is longer than the leading edge. An ideal chromatographic peak should be symmetrical, often described as a Gaussian shape. When analyzing this compound, peak tailing can lead to several issues:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of this compound and any impurities difficult.
-
Inaccurate Quantification: The broad and asymmetric nature of tailing peaks can lead to errors in peak integration, affecting the accuracy and precision of the quantitative results.[1]
-
Lower Sensitivity: Peak tailing reduces the peak height, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method.
Q2: My this compound peak is tailing. What are the most likely causes?
Peak tailing for a neutral compound like this compound, a sesquiterpene lactone, in reversed-phase HPLC can stem from several factors. The most common causes are categorized as either chemical or physical/mechanical issues.
Chemical Causes:
-
Secondary Interactions with Residual Silanols: Even on a C18 column, unreacted silanol groups (Si-OH) on the silica backbone can interact with polar functional groups on this compound. This secondary interaction mechanism can cause peak tailing.[2]
-
Mobile Phase pH: While this compound is a neutral molecule and its retention is not significantly affected by pH, the mobile phase pH can influence the ionization state of residual silanol groups on the column.[3] At a neutral pH, silanols can be deprotonated and interact more strongly with the analyte.
-
Contaminants in the Mobile Phase or Sample: Impurities in the mobile phase or sample matrix can accumulate on the column, leading to active sites that cause peak tailing.
Physical/Mechanical Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[2]
-
Column Degradation: Over time, the stationary phase can degrade, or a void can form at the column inlet, leading to peak distortion for all analytes.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]
-
Improper Column Packing: A poorly packed column can have channels or an uneven bed density, resulting in peak tailing.
Q3: How can I systematically troubleshoot the peak tailing of this compound?
A logical approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.
Caption: A workflow diagram for troubleshooting this compound HPLC peak tailing.
Q4: What are the recommended mobile phase modifications to reduce peak tailing for this compound?
For sesquiterpene lactones like this compound, optimizing the mobile phase is a key step in improving peak shape.
-
Acidify the Mobile Phase: The addition of a small amount of acid, such as 0.2% (v/v) acetic acid or 0.1% formic acid, to the aqueous portion of the mobile phase can significantly improve peak shape.[4] This works by protonating the residual silanol groups on the stationary phase, thereby reducing their ability to interact with the analyte.[2]
-
Choice of Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of sesquiterpene lactones as it often provides better peak shape and resolution.[4][5]
-
Mobile Phase Preparation: Always use HPLC-grade solvents and freshly prepare the mobile phase. Ensure the mobile phase is thoroughly degassed to prevent bubble formation, which can cause baseline noise and affect peak shape.
Q5: Could my sample preparation be causing the peak tailing?
Yes, several aspects of sample preparation can contribute to peak tailing:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Sample Concentration: Injecting too high a concentration of this compound can lead to column overload and result in peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.[2]
-
Sample Clean-up: Complex sample matrices can introduce contaminants that may interact with the stationary phase and cause peak tailing. Consider using a solid-phase extraction (SPE) or other sample clean-up techniques if you are working with crude extracts.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of sesquiterpene lactones from Inula species, which can serve as a starting point for optimizing the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like sesquiterpene lactones.[6][7] |
| Mobile Phase | Acetonitrile and Water | Common and effective mobile phase for this class of compounds. Acetonitrile often yields sharper peaks than methanol.[4][5][6][7] |
| Mobile Phase Modifier | 0.2% (v/v) Acetic Acid or 0.1% Formic Acid in the aqueous phase | Suppresses the ionization of residual silanol groups, reducing secondary interactions and improving peak shape.[2][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 210 nm | Sesquiterpene lactones typically have a UV maximum around this wavelength.[4][6][7] |
| Column Temperature | 25-30 °C | Operating at a controlled and slightly elevated temperature can improve peak shape and reproducibility. |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol provides a general procedure for the reversed-phase HPLC analysis of this compound.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 2 mL of glacial acetic acid to 998 mL of HPLC-grade water to make a 0.2% (v/v) acetic acid solution. Filter through a 0.45 µm membrane filter and degas.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve the material in the initial mobile phase composition (e.g., 55% acetonitrile in water with 0.2% acetic acid).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Evaluate the this compound peak for tailing using the asymmetry factor calculation. An ideal peak has an asymmetry factor of 1.0.
-
Signaling Pathways and Logical Relationships
The chemical interactions leading to peak tailing in reversed-phase HPLC can be visualized as follows:
Caption: Chemical interactions leading to peak tailing in reversed-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. agilent.com [agilent.com]
- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Neobritannilactone B for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Neobritannilactone B in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial concentration range for this compound in my cytotoxicity assay?
A1: Selecting an appropriate starting dose range is crucial for generating a meaningful dose-response curve and an accurate IC50 value.[1] A common best practice is to start with a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to millimolar).[1] A serial dilution, such as a 10-point, 3-fold dilution series, is an efficient method to cover a wide concentration spectrum.[1] If any prior data on the compound's activity exists in the literature, it can help in defining a more targeted initial range.[1]
Q2: I am observing solubility issues with this compound in my cell culture medium. What can I do?
A2: Solubility problems are a common challenge. First, ensure you are using an appropriate solvent to prepare your stock solution, such as dimethyl sulfoxide (DMSO).[2] When diluting the stock solution into your aqueous culture medium, ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5% for DMSO).[3] If precipitation occurs, try preparing the dilutions in pre-warmed culture medium and vortexing gently.[4] For some compounds, solubility can be improved by preparing them in a medium containing a small amount of serum, but be mindful of how serum proteins might interact with the compound.[5]
Q3: What is the optimal cell seeding density for a cytotoxicity assay?
A3: The ideal cell seeding density needs to be determined experimentally for each specific cell line.[1] The objective is to have enough cells to produce a measurable signal, while avoiding overgrowth and the depletion of nutrients during the experiment, which could otherwise become confounding factors.[1] A preliminary experiment testing a range of cell densities (e.g., 1,000 to 100,000 cells/well) can help establish the optimal number for your assay conditions.[4]
Q4: My results are inconsistent between experiments. What are the common causes of variability?
A4: Inconsistent results can stem from several factors. Key areas to check include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions and reagent additions, can introduce significant errors.[6]
-
Reagent Stability: Ensure all reagents, including the this compound stock solution and assay components, are stored correctly and are not expired.[7]
-
Incubation Time: Use a consistent incubation time for all experiments.
-
Contamination: Regularly check for microbial contamination, such as mycoplasma, which can affect cell health and metabolism.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Background Absorbance/Fluorescence | Contamination of the culture medium with bacteria or yeast.[1] | Use sterile techniques and visually inspect the medium for any signs of contamination before use.[1] |
| High concentration of certain substances (e.g., phenol red) in the medium.[6] | Test individual medium components. Consider using a phenol red-free medium for the assay. Include a "medium only" background control in your plate layout.[8][9] | |
| Low or No Cytotoxic Effect Observed | The concentration range of this compound is too low. | Test a higher range of concentrations. Perform a wide serial dilution to find the active range.[10] |
| The incubation period is too short for the compound to induce cell death. | Increase the incubation time (e.g., test at 24, 48, and 72 hours).[1] | |
| The compound is unstable in the culture medium. | Assess the stability of this compound in your specific medium over the course of the experiment.[3] | |
| Unexpectedly High Cytotoxicity Across All Cell Lines | The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | Ensure the final solvent concentration is non-toxic (typically below 0.5%). Run a vehicle-only control to verify.[3] |
| Incorrect calculation of the compound's concentration. | Double-check all calculations for stock solution and serial dilutions.[3] | |
| Cell seeding density is too low, making cells more susceptible to stress. | Optimize the cell seeding density to ensure a robust cell population.[6] |
Quantitative Data Summary
The following table is a template for summarizing the cytotoxic effects of this compound across different cell lines. Researchers should replace the placeholder data with their own experimental results.
| Cell Line | Tissue of Origin | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | Breast Adenocarcinoma | 5,000 | 48 | [Enter Experimental Value] |
| Example: A549 | Lung Carcinoma | 4,000 | 48 | [Enter Experimental Value] |
| Example: HeLa | Cervical Adenocarcinoma | 3,000 | 72 | [Enter Experimental Value] |
| Example: PC-3 | Prostate Adenocarcinoma | 6,000 | 48 | [Enter Experimental Value] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][9]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[4]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[4][9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570-590 nm using a microplate reader.[4][7]
Caspase-3 Activity Assay for Apoptosis
This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.[11] The assay uses a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.[11][12]
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol (Steps 1-3).
-
Cell Lysis: After incubation, centrifuge the plate and remove the supernatant. Add 100 µL of chilled cell lysis buffer to each well and incubate on ice for 10-15 minutes.[12]
-
Lysate Collection: Centrifuge the lysed cells at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. Transfer the supernatants (lysates) to new tubes or a new plate.
-
Reaction Setup: Add 5-10 µL of cell lysate to a new 96-well plate. Add assay buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well according to the manufacturer's instructions.[12][13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Signal Detection: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence (Ex/Em = 380/420-460 nm) for a fluorometric assay.[11][12]
Western Blot for Apoptosis Markers
Western blotting allows for the detection of specific proteins involved in apoptosis, such as cleaved caspases or PARP, providing insights into the cell death mechanism.[14]
-
Protein Extraction: Treat cells with this compound. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting apoptotic markers (e.g., cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] Normalize the target protein expression to a loading control like β-actin or GAPDH.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biogot.com [biogot.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
minimizing off-target effects of Neobritannilactone B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using Neobritannilactone B (Ne-B) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It is thought to exert its effects by interfering with STAT3 phosphorylation and dimerization, which are critical steps for its activation and subsequent translocation to the nucleus to regulate gene expression.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[2]
Q2: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound is limited, its classification as a sesquiterpene lactone suggests potential for off-target activities. Related compounds, such as Helenalin, have been shown to interact with multiple cellular targets.[3][4] Potential off-target effects for this compound could include:
-
Inhibition of upstream kinases: Ne-B may inhibit kinases that phosphorylate STAT3, such as Janus kinases (JAKs).[4]
-
Modulation of other signaling pathways: A common off-target effect of sesquiterpene lactones is the inhibition of the NF-κB pathway, often through direct interaction with components like the p65 subunit.[5][6]
-
General cytotoxicity: At higher concentrations, Ne-B may induce cytotoxicity through mechanisms independent of STAT3 inhibition.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of Ne-B is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both the desired on-target effect (e.g., inhibition of STAT3 phosphorylation) and cell viability. The goal is to use the lowest concentration that elicits the desired on-target effect with minimal impact on cell viability.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cell Death
Possible Cause: The concentration of this compound is too high, leading to off-target cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Plate cells at a desired density.
-
Treat with a range of Ne-B concentrations (e.g., 0.1 µM to 100 µM) for a relevant time period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as MTT, resazurin, or a live/dead cell stain.
-
Determine the concentration at which significant cytotoxicity is observed.
-
-
Titrate Ne-B Concentration for On-Target Effect:
-
Treat cells with a range of non-toxic to mildly toxic concentrations of Ne-B determined from the cytotoxicity assay.
-
Assess the on-target effect, for example, by Western blot for phosphorylated STAT3 (p-STAT3).
-
Select the lowest concentration that effectively inhibits p-STAT3 for future experiments.
-
Issue 2: Inconsistent or Unexplained Phenotypic Results
Possible Cause: Off-target effects on other signaling pathways, such as NF-κB, are confounding the experimental outcome.
Troubleshooting Steps:
-
Assess NF-κB Pathway Activation:
-
Treat cells with the working concentration of Ne-B.
-
Stimulate the NF-κB pathway (e.g., with TNF-α).
-
Measure the phosphorylation of NF-κB p65 or IκBα by Western blot. A decrease in phosphorylation would suggest off-target inhibition of the NF-κB pathway.
-
-
Use a STAT3 Rescue Experiment:
-
Transfect cells with a constitutively active form of STAT3 (STAT3-C).
-
Treat the transfected cells with Ne-B.
-
If the observed phenotype is rescued by STAT3-C, it is more likely to be an on-target effect.
-
-
Employ a Genetic Knockdown/Knockout Control:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate STAT3 expression in your cell line.
-
If the phenotype observed with Ne-B treatment is mimicked by STAT3 knockdown/knockout, this provides strong evidence for an on-target effect.
-
Data Summary
| Parameter | Concentration Range (Suggested Starting Point) | Assay |
| IC50 for Cytotoxicity | 1 - 50 µM | MTT, Resazurin, Live/Dead Staining |
| Effective Concentration | 0.5 - 10 µM | Western Blot for p-STAT3 (Tyr705) |
| NF-κB Pathway Check | Working concentration of Ne-B | Western Blot for p-p65 or p-IκBα |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of Ne-B. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for p-STAT3 and p-p65
-
Plate cells and treat with this compound at the desired concentrations and for the appropriate time. For p-p65 analysis, include a positive control with a known NF-κB activator (e.g., TNF-α).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Potential sites of action for this compound in the STAT3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones [mdpi.com]
- 5. Helenalin Acetate, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of Neobritannilactone B under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neobritannilactone B. The information is based on established principles of forced degradation studies and the known behavior of sesquiterpene lactones, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under experimental conditions?
A1: Based on the general behavior of sesquiterpene lactones, this compound is likely to degrade via hydrolysis, oxidation, and photolysis.[1][2][3][4] The lactone ring is susceptible to opening under hydrolytic conditions (acidic and basic). The presence of double bonds and other functional groups may make it sensitive to oxidation and UV light exposure.[5][6][7]
Q2: What are the typical stress conditions used in forced degradation studies for compounds like this compound?
A2: Forced degradation studies typically involve exposing the compound to conditions more severe than those it would encounter during its shelf life.[1][2][8] Recommended stress factors include:
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂).[1]
-
Thermal Stress: Heating at temperatures above accelerated stability testing conditions (e.g., 60-80°C).
-
Photostability: Exposure to a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]
Q3: How can I monitor the degradation of this compound and identify its degradation products?
A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) or Mass Spectrometry (MS) detector is the most common technique.[9][10][11][12][13] This allows for the separation of the parent compound from its degradation products and can aid in the structural elucidation of the degradants.[11]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).
-
Increase the temperature of the study.
-
Extend the duration of the stress exposure.
-
For photostability, ensure the light source provides adequate UV and visible light exposure as per ICH Q1B guidelines.[1]
-
Issue 2: The mass balance in my degradation study is poor (sum of the assay of the parent drug and the amount of degradation products is not close to 100%).
-
Possible Cause 1: Some degradation products may not be detected by the analytical method.
-
Troubleshooting Steps:
-
Ensure your detector settings are appropriate for all potential degradants. A PDA detector can be used to check for peaks at different wavelengths.
-
Consider that some degradation products may not have a chromophore and would require a universal detector like a mass spectrometer or a charged aerosol detector.
-
-
Possible Cause 2: The response factors of the degradation products may be different from the parent compound.
-
Troubleshooting Steps:
-
If possible, isolate and purify the major degradation products to determine their individual response factors.
-
If isolation is not feasible, assume a response factor of 1.0 for all degradants and acknowledge this as a potential source of error in your report.
-
-
Possible Cause 3: Volatile degradation products may have formed and escaped from the sample.
-
Troubleshooting Steps:
-
Use sealed vials for your degradation studies.
-
Consider using headspace gas chromatography (GC) to analyze for volatile compounds.
-
Issue 3: I am observing unexpected peaks in my chromatogram, even in the control sample.
-
Possible Cause 1: The peaks may be impurities from the excipients or the solvent.
-
Troubleshooting Steps:
-
Analyze a placebo sample (all components of the formulation except this compound) under the same stress conditions.
-
Analyze a blank solvent sample to rule out solvent-related peaks.
-
-
Possible Cause 2: The compound may be degrading during the analytical procedure itself.
-
Troubleshooting Steps:
-
Investigate the stability of the sample in the analytical solvent.
-
Minimize the time the sample spends in the autosampler before injection.
-
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Keep the solutions at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Keep the solutions at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂. Keep the solutions at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Protect a parallel set of samples from light to serve as dark controls.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Time (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 10.1 | 4.5 | 99.8 |
| 0.1 M NaOH (RT) | 8 | 78.9 | 15.3 | N/A | 94.2 |
| 3% H₂O₂ (RT) | 48 | 90.5 | 8.9 | N/A | 99.4 |
| Thermal (60°C) | 48 | 95.1 | 4.2 | N/A | 99.3 |
| Photolytic | 24 | 88.7 | 11.0 | N/A | 99.7 |
N/A: Not Applicable (no significant peak observed) RT: Room Temperature
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Isolation of Neobritannilactone B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the large-scale isolation of Neobritannilactone B. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale isolation important?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. The large-scale isolation of this compound is crucial for advanced preclinical and clinical studies, including pharmacology, toxicology, and formulation development, which require significant quantities of the pure compound.
Q2: What are the primary natural sources of this compound?
A2: this compound is typically isolated from plants of the Inula genus, particularly Inula britannica. The concentration of the compound can vary based on the plant's geographical location, harvest time, and post-harvest handling.
Q3: What are the main challenges in the large-scale isolation of this compound?
A3: The primary challenges include:
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Low abundance: this compound is often present in low concentrations in the raw plant material.
-
Complex mixtures: The crude extract contains numerous structurally similar compounds, making purification difficult.[1]
-
Compound stability: Sesquiterpene lactones can be sensitive to pH, temperature, and light, potentially leading to degradation during the lengthy isolation process.[2]
-
Scalability: Transitioning from a laboratory-scale protocol to a large-scale industrial process presents logistical and technical hurdles, particularly in chromatography.
Q4: Which analytical techniques are recommended for monitoring the isolation process?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or PDA detector is the most common and effective method for tracking this compound during fractionation and for assessing the purity of the final product.[3][4][5] For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are essential.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale isolation of this compound.
Problem 1: Low Yield from Initial Solvent Extraction
-
Q: My initial crude extract yield is significantly lower than expected. What are the possible causes and solutions?
-
A: Several factors could be responsible:
-
Inadequate Grinding: The plant material may not have been ground finely enough to allow for efficient solvent penetration. Ensure the material is pulverized to a consistent, fine powder.[7]
-
Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. A systematic evaluation of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane) is recommended.[1][7]
-
Insufficient Extraction Time or Temperature: The extraction may be too short or conducted at too low a temperature. Consider increasing the extraction duration or employing heat-assisted extraction methods, while monitoring for potential compound degradation.
-
Post-Harvest Material Degradation: The plant material may have degraded due to improper drying or storage.[8] Always use properly stored and recently harvested material when possible.
-
Problem 2: Poor Separation During Column Chromatography
-
Q: I'm experiencing significant peak overlap and co-elution of impurities during my column chromatography steps. How can I improve the resolution?
-
A: Achieving good separation from a complex mixture is a common challenge in natural product isolation.[1][9] Consider the following strategies:
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Optimize the Mobile Phase: Perform preliminary analysis using Thin Layer Chromatography (TLC) or analytical HPLC to screen various solvent systems.[9] A gradient elution, starting with a low-polarity solvent and gradually increasing polarity, is often more effective than an isocratic system for separating complex mixtures.[9]
-
Adjust the Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases. For sesquiterpene lactones, reversed-phase (C18) or Sephadex LH-20 chromatography can be effective orthogonal techniques.[1]
-
Sample Loading: Overloading the column is a frequent cause of poor separation. For large-scale purification, ensure the amount of crude extract loaded is appropriate for the column size (typically 1-5% of the stationary phase weight).
-
Fractionation Strategy: Collect smaller, more numerous fractions and analyze them by TLC or HPLC to identify and pool the purest fractions, even if it means sacrificing some yield for higher purity.
-
Problem 3: Suspected Compound Degradation
-
Q: The purity of my isolated compound is decreasing over time, and I'm seeing new, unexpected peaks in my chromatograms. What could be causing this?
-
A: this compound, like many lactones, may be susceptible to degradation.
-
pH Sensitivity: The lactone ring can be hydrolyzed under basic conditions. Ensure all solvents and solutions used are neutral or slightly acidic.[2][9] Avoid using basic modifiers in your mobile phase if possible.
-
Thermal Instability: High temperatures during solvent evaporation (e.g., on a rotary evaporator) can cause degradation. Use a water bath set to a low temperature (e.g., <40°C) and remove solvents under reduced pressure.
-
Light Sensitivity: Store extracts, fractions, and the final pure compound in amber vials or protected from light to prevent photochemical reactions.
-
Storage Conditions: Store the final product at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize long-term degradation.
-
Data Presentation
Table 1: Illustrative Solvent Extraction Efficiency
| Solvent System | Extraction Method | Temperature (°C) | Yield of Crude Extract (% w/w) |
| 95% Ethanol | Maceration (72h) | 25 | 12.5% |
| 95% Ethanol | Soxhlet (8h) | 78 | 15.2% |
| Ethyl Acetate | Maceration (72h) | 25 | 5.8% |
| Dichloromethane | Maceration (72h) | 25 | 3.1% |
Table 2: Example Chromatographic Conditions for Purification
| Stage | Stationary Phase | Mobile Phase System (Gradient) | Target Fraction Purity |
| Step 1: Flash Chromatography | Silica Gel (200-300 mesh) | Hexane -> Ethyl Acetate (100:0 to 0:100) | > 40% |
| Step 2: MPLC | Reversed-Phase C18 | Water -> Methanol (80:20 to 0:100) | > 85% |
| Step 3: Preparative HPLC | Reversed-Phase C18 (5µm) | Isocratic: Acetonitrile:Water (45:55) | > 98% |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Fractionation
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Material Preparation: Air-dry the aerial parts of Inula britannica and grind them into a coarse powder (20-40 mesh).
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Extraction: Macerate 10 kg of the powdered plant material in 50 L of 95% ethanol at room temperature for 72 hours with occasional agitation. Filter the mixture and repeat the extraction process twice more.
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Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract (approx. 1.2 kg) in 5 L of water and perform liquid-liquid partitioning successively with n-hexane (3 x 5 L), dichloromethane (3 x 5 L), and ethyl acetate (3 x 5 L).
-
Fraction Concentration: Concentrate each solvent fraction separately under reduced pressure. The dichloromethane and ethyl acetate fractions typically contain the highest concentration of this compound.
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction (approx. 150 g) to flash chromatography on a silica gel column (2 kg, 200-300 mesh).
-
Gradient Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Analysis: Collect 1 L fractions and monitor them by TLC or analytical HPLC. Pool the fractions containing this compound.
-
Medium Pressure Liquid Chromatography (MPLC): Further purify the pooled fractions on a reversed-phase C18 MPLC column using a water-methanol gradient.
-
Preparative HPLC: Perform the final purification step on the enriched fraction using a preparative HPLC system with a C18 column. Elute with an isocratic mobile phase (e.g., 45% acetonitrile in water) to yield this compound with >98% purity.
-
Final Product Handling: Lyophilize the pure fractions to obtain this compound as a white powder. Store immediately at -20°C or below, protected from light and moisture.
Visualizations
Caption: Experimental workflow for the large-scale isolation of this compound.
Caption: Troubleshooting decision tree for low final yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Purification Methods for Neobritannilactone B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for Neobritannilactone B, a sesquiterpene lactone with cytotoxic activity isolated from Inula britannica.[1] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate a more efficient and successful purification workflow.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why is the yield of the crude extract after solvent partitioning very low?
Answer:
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Incomplete Extraction: The initial extraction from the plant material may have been insufficient. Ensure the plant material is finely powdered and extracted with an adequate volume of solvent (e.g., 95% ethanol) for a sufficient duration. Multiple extraction cycles (e.g., 3 times) are recommended.
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Improper Solvent Polarity: The polarity of the partitioning solvents may not be optimal for selectively extracting this compound. It is typically found in the ethyl acetate fraction after partitioning against a non-polar solvent like petroleum ether and a more polar aqueous phase.
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Degradation of Target Compound: Sesquiterpene lactones can be sensitive to high temperatures. If heat was used during the extraction or solvent removal process, it may have led to the degradation of this compound. Use of a rotary evaporator at reduced pressure and moderate temperature (e.g., < 40°C) is advisable.
Question: During column chromatography, why is there poor separation between this compound and other compounds?
Answer:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for resolving this compound from other closely related sesquiterpenes. A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexane) is often required. It is crucial to perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.
-
Column Overloading: The amount of crude extract loaded onto the silica gel column may have exceeded its separation capacity. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
Improper Column Packing: An unevenly packed column will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.
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Co-eluting Impurities: The crude extract may contain a high concentration of impurities with similar polarity to this compound. In such cases, a multi-step purification approach involving different chromatographic techniques (e.g., silica gel followed by Sephadex LH-20 or preparative HPLC) is necessary.
Question: The purified this compound shows signs of degradation. What could be the cause and how can it be prevented?
Answer:
-
pH Instability: Sesquiterpene lactones can be unstable under acidic or basic conditions. Ensure that all solvents and glassware are neutral.
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Exposure to Light and Air: Prolonged exposure to light and air can lead to oxidation and degradation. Store fractions and the purified compound in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).
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Harsh Solvents: While soluble in solvents like chloroform and dichloromethane, prolonged exposure can sometimes lead to degradation. It is best to remove the solvent as soon as possible after purification.
Frequently Asked Questions (FAQs)
Q1: What is the typical source and chemical nature of this compound?
A1: this compound is a sesquiterpene lactone that can be isolated from the chloroform or ethyl acetate fraction of the plant Inula britannica.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Q2: What is a general workflow for the purification of this compound?
A2: A common workflow involves:
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Extraction of the dried plant material with 95% ethanol.
-
Liquid-liquid partitioning of the crude extract.
-
Fractionation of the ethyl acetate-soluble fraction by silica gel column chromatography.
-
Further purification of the relevant fractions by Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).
Q3: How can I monitor the presence of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the fractions from column chromatography. The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). For more precise identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a DAD or MS detector is recommended.
Q4: What are some key parameters to optimize for preparative HPLC purification of this compound?
A4: Key parameters to optimize include:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically employed.
-
Flow Rate: This will depend on the column dimensions.
-
Injection Volume and Sample Concentration: These should be optimized to maximize throughput without sacrificing resolution.
Experimental Protocols
Extraction and Partitioning
-
Air-dry and powder the aerial parts of Inula britannica.
-
Extract the powdered plant material (e.g., 1 kg) with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Suspend the crude extract in water (1 L) and partition successively with petroleum ether (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).
-
Concentrate the ethyl acetate fraction to dryness to yield the ethyl acetate-soluble extract.
Silica Gel Column Chromatography
-
Prepare a silica gel (200-300 mesh) column in a glass column, using a slurry packing method with dichloromethane. The amount of silica gel should be 50-100 times the weight of the ethyl acetate extract.
-
Dissolve the ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor them by TLC.
-
Combine fractions containing this compound based on their TLC profiles.
Preparative HPLC
-
Further purify the combined fractions containing this compound using a preparative HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile to 70% acetonitrile over 40 minutes).
-
Flow Rate: 10 mL/min.
-
Detection: UV at 210 nm.
-
Inject the sample dissolved in methanol.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Representative Yields at Each Purification Step
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Ethanol Extraction | 1000 (dried plant) | 120 (crude extract) | 12.0 | < 5 |
| Ethyl Acetate Partitioning | 120 (crude extract) | 30 (EtOAc fraction) | 25.0 | ~10-20 |
| Silica Gel Chromatography | 30 (EtOAc fraction) | 1.5 (enriched fraction) | 5.0 | ~60-70 |
| Preparative HPLC | 1.5 (enriched fraction) | 0.1 (pure compound) | 6.7 | > 98 |
Note: These are representative values and may vary depending on the plant material and experimental conditions.
Table 2: Chromatographic Conditions for this compound Purification
| Parameter | Silica Gel Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (200-300 mesh) | C18 (5 µm) |
| Mobile Phase | Dichloromethane:Methanol gradient | Acetonitrile:Water gradient |
| Gradient | 0% to 10% Methanol | 30% to 70% Acetonitrile |
| Flow Rate | Gravity-dependent | 10 mL/min |
| Detection | TLC (UV 254 nm, vanillin-sulfuric acid) | UV at 210 nm |
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor column chromatography separation.
References
Navigating Neobritannilactone B Bioactivity: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Neobritannilactone B and related sesquiterpene lactones. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in bioactivity results and provide guidance for experimental troubleshooting. Inconsistencies in in-vitro and in-vivo studies can arise from a multitude of factors, from experimental design to the specific molecular characteristics of the compounds and cell lines being investigated. This guide provides a structured approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound in our cancer cell line panels. What could be the primary cause?
A1: Variability in IC50 values across different cancer cell lines is expected and can be attributed to several factors:
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Genetic and Phenotypic Heterogeneity: Cancer cell lines, even from the same tissue of origin, possess unique genetic mutations and expression profiles of key signaling proteins. For instance, the activity of transcription factors like NF-κB, which is a known target of related compounds like Britannin (BRT), can vary significantly between cell lines.
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Differential Expression of Drug Targets: The direct molecular target of this compound and its downstream effectors may be expressed at different levels in various cell lines.
-
Cell Culture Conditions: Factors such as passage number, confluency, and media composition can influence cellular metabolism and drug sensitivity.
Q2: Our anti-inflammatory assays with this compound are showing conflicting results. Why might this be happening?
A2: Conflicting anti-inflammatory results can often be traced back to the experimental model and the specific endpoints being measured. For example, sesquiterpene lactones can modulate the NF-κB signaling pathway. The activation state of this pathway and the specific stimulus used (e.g., LPS, TNF-α) can significantly impact the observed anti-inflammatory effects. It is crucial to standardize the inflammatory stimulus and carefully select the readouts (e.g., specific cytokine levels, iNOS expression).
Q3: We are struggling to reproduce published findings on the signaling pathways affected by a sesquiterpene lactone. What troubleshooting steps should we take?
A3: Reproducibility issues in signaling pathway analysis are common. Consider the following:
-
Antibody Specificity and Validation: Ensure the antibodies used for western blotting or other immunoassays are specific and validated for the intended application.
-
Timing of Stimulation and Treatment: The kinetics of signaling pathways are critical. Create a detailed time-course experiment to capture the peak activation of your pathway of interest and the optimal time for observing the inhibitory effects of your compound.
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Crosstalk between Pathways: Be aware of potential crosstalk between different signaling cascades. Inhibition of one pathway may lead to compensatory activation of another.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results
If you are observing high variability in cell viability assays, follow this troubleshooting workflow:
how to prevent Neobritannilactone B precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neobritannilactone B. The focus is on preventing its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a sesquiterpene lactone with cytotoxic activity.[1] It is readily soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] However, it is poorly soluble in aqueous solutions, which can lead to precipitation.
Q2: Why does this compound precipitate in my aqueous experimental setup?
Precipitation of this compound in aqueous solutions is primarily due to its hydrophobic chemical structure, which limits its ability to form favorable interactions with water molecules. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration decreases significantly. This change in the solvent environment reduces the solubility of the compound, causing it to precipitate out of the solution.
Q3: What are the general strategies to prevent the precipitation of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs and prevent precipitation.[2][3][4] These include:
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Co-solvents: Using a mixture of water and a water-miscible organic solvent.[5][6]
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pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.[7][8]
-
Surfactants: Using detergents to form micelles that encapsulate the hydrophobic compound.[9]
-
Cyclodextrins: Employing cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[2][3]
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Lipid-based formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[4][9]
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Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[4][9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides specific troubleshooting steps and experimental protocols to address precipitation issues with this compound in your aqueous solutions.
Issue 1: Precipitation upon dilution of DMSO stock solution
Cause: The high concentration of the hydrophobic this compound and the rapid decrease in the percentage of the organic co-solvent (DMSO) upon dilution into an aqueous buffer.
Solutions:
-
Optimize Co-solvent Concentration: Maintain a sufficient concentration of a water-miscible co-solvent in the final aqueous solution.
-
Experimental Protocol: Co-solvent Screening
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying final concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO, Ethanol, or PEG 400).
-
Add a small volume of the this compound stock solution to each co-solvent buffer to reach the desired final concentration (e.g., 10 µM).
-
Vortex gently and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours) at room temperature and 37°C.
-
Quantify the amount of soluble this compound using a suitable analytical method like HPLC.
-
-
Data Presentation: Co-solvent Solubility Screen
Co-solvent Concentration (%) Observation (1 hr) Soluble this compound (µM) None 0 Heavy Precipitation < 1 DMSO 1 Slight Precipitation 5.2 DMSO 5 No Precipitation 9.8 Ethanol 5 No Precipitation 9.5 | PEG 400 | 5 | No Precipitation | 9.9 |
-
-
Utilize Surfactants to Enhance Solubility: Surfactants can form micelles that encapsulate this compound, keeping it dispersed in the aqueous phase.[9]
-
Experimental Protocol: Surfactant Screening
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare aqueous solutions containing different non-ionic surfactants (e.g., Tween 80, Polysorbate 20, Cremophor EL) at concentrations above their critical micelle concentration (CMC).
-
Add the this compound stock solution to the surfactant solutions.
-
Observe for precipitation and quantify the solubility.
-
-
Data Presentation: Surfactant Solubility Screen
Surfactant Concentration (%) Observation (1 hr) Soluble this compound (µM) Tween 80 0.1 No Precipitation 10.1 Polysorbate 20 0.1 No Precipitation 9.7 | Cremophor EL | 0.1 | No Precipitation | 10.5 |
-
Issue 2: Time-dependent precipitation during long-term experiments
Cause: The metastable solution formed initially may not be stable over extended periods, leading to gradual precipitation.
Solutions:
-
Employ Cyclodextrins for Complexation: Cyclodextrins can form stable inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility and stability.[2][3]
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of various cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)) at different concentrations.
-
Add this compound to the cyclodextrin solutions.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solutions to remove any undissolved compound.
-
Determine the concentration of solubilized this compound by HPLC.
-
-
Data Presentation: Cyclodextrin Solubility Enhancement
Cyclodextrin Concentration (mM) Soluble this compound (µM) None 0 < 1 HP-β-CD 10 55 HP-β-CD 50 280 SBE-β-CD 10 75 | SBE-β-CD | 50 | 410 |
-
Experimental Workflow Diagrams
Caption: Workflow for co-solvent screening to prevent precipitation.
Caption: Logical relationship of the precipitation problem and solutions.
Signaling Pathway Diagram (Hypothetical)
While this compound's mechanism is primarily cytotoxic, a hypothetical signaling pathway diagram illustrates how maintaining its solubility is crucial for experimental outcomes. If this compound were to inhibit a specific kinase in a signaling cascade, its precipitation would lead to an underestimation of its inhibitory effect.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. This compound | 886990-00-7 [chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-independent drug release of an extremely poorly soluble weakly acidic drug from multiparticulate extended release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
optimizing storage conditions for long-term stability of Neobritannilactone B
This technical support center provides guidance on optimizing the storage conditions for the long-term stability of Neobritannilactone B. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a sesquiterpene lactone that has been isolated from plants such as Inula britannica.[1] It is recognized for its cytotoxic activity.[1] Like other lactones, its chemical structure contains a cyclic ester group, which can be susceptible to hydrolysis.[2] It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q2: What are the primary factors that can cause this compound to degrade?
Based on the general principles of chemical stability for natural products and specifically for compounds containing a lactone ring, the primary factors that can lead to the degradation of this compound are:
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pH: The lactone ring is susceptible to hydrolysis, a process that is accelerated under acidic or basic conditions.[3]
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Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: What are the recommended long-term storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (such as an amber vial) under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at low temperatures, preferably -20°C or below.
Q4: How should I store solutions of this compound?
For solutions, it is recommended to use degassed solvents and store them at low temperatures (-20°C or -80°C). Aliquoting the solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which may contribute to degradation. The stability of compounds in solution is often concentration-dependent, with lower concentrations sometimes degrading faster.[5]
Q5: Are there visual signs of this compound degradation?
While visual signs like a change in color (e.g., development of a yellowish or brownish tint) of the solid or solution can indicate degradation, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of purity and stability.[6]
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected biological activity in my experiments.
-
Possible Cause: This could be due to the degradation of this compound, leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see FAQs).
-
Perform Purity Analysis: Assess the purity of your sample using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Prepare Fresh Solutions: If using stock solutions, prepare fresh dilutions immediately before your experiment.
-
Issue 2: My HPLC or LC-MS analysis shows unknown peaks that were not present in the initial analysis.
-
Possible Cause: The appearance of new peaks likely indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Blank Samples: Run a blank sample (solvent only) to rule out contamination from the solvent or the analytical system.
-
Characterize Unknown Peaks: If possible, use LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peaks. This can provide insights into the degradation mechanism.[6]
-
Review Experimental Protocol: Examine your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., prolonged exposure to light, high temperatures, or incompatible reagents).[6]
-
Data Presentation: Recommended Storage Conditions
| Parameter | Solid Compound | In Solution |
| Temperature | -20°C or below | -20°C to -80°C |
| Atmosphere | Inert gas (Argon/Nitrogen) | Use degassed solvents |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed | Tightly sealed, single-use aliquots |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is designed to intentionally degrade a compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4]
-
Objective: To achieve approximately 5-20% degradation of this compound under various stress conditions.
-
Procedure:
-
Acidic Degradation: Dissolve this compound in 0.1 M HCl and incubate at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Degradation: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a xenon lamp (simulating sunlight) for 24 hours. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
General Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated to ensure it can accurately separate and quantify this compound in the presence of its degradation products generated during the forced degradation study.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
Caption: Potential hydrolytic degradation pathway for a sesquiterpene lactone like this compound.
References
- 1. This compound | 886990-00-7 [chemicalbook.com]
- 2. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Background Noise in Neobritannilactone B Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise in fluorescence assays involving Neobritannilactone B, a known STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence assays?
This compound is a natural product that has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key protein involved in cell growth, differentiation, and survival, and its dysregulation is linked to various diseases, including cancer. Fluorescence assays are commonly used to screen for and characterize STAT3 inhibitors like this compound. These assays can measure different aspects of STAT3 activity, such as its phosphorylation, dimerization, or DNA binding, often using fluorescent probes.[1][2][3][4]
Q2: Is this compound itself fluorescent?
Currently, there is no readily available information to suggest that this compound is intrinsically fluorescent. Therefore, high background noise in assays involving this compound is more likely to originate from other sources within the experimental system rather than from the compound itself.
Q3: What are the common types of fluorescence assays used to study STAT3 inhibitors like this compound?
Several fluorescence-based assays are used to assess the activity of STAT3 inhibitors. High background noise can be an issue in any of these formats. Common assays include:
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Fluorescence Polarization (FP) Assays: These assays measure the binding of a fluorescently labeled probe (e.g., a phosphopeptide or a DNA oligonucleotide) to STAT3. Inhibition of this binding by this compound results in a change in the polarization of the emitted light.[2][3][4][5]
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Förster Resonance Energy Transfer (FRET) Assays: FRET assays can be used to monitor STAT3 dimerization.[3] Different fluorescent proteins are fused to STAT3 monomers, and dimerization brings them into close proximity, allowing for energy transfer.
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Luciferase Reporter Assays: These are cell-based assays where cells are transfected with a reporter gene (luciferase) under the control of a STAT3-responsive promoter.[6] Inhibition of STAT3 signaling by this compound leads to a decrease in luciferase expression, which is measured via a luminescent reaction that can sometimes have fluorescent components or be adapted to fluorescent readouts.
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Immunofluorescence Assays: These assays use fluorescently labeled antibodies to visualize the localization or phosphorylation of STAT3 within cells. For example, an assay can monitor the nuclear translocation of phosphorylated STAT3 (pSTAT3).[1]
Troubleshooting Guides
High background fluorescence can significantly impact the quality and reliability of your data. The following troubleshooting guides are designed to help you identify and mitigate common sources of noise in your this compound fluorescence assays.
Guide 1: Autofluorescence-Related Issues
Autofluorescence is the natural fluorescence emitted by cellular components or media, which can mask the specific signal from your fluorescent probe.
Q: My negative controls (untreated cells or wells without fluorescent probe) show high fluorescence. What could be the cause?
A: This is a classic sign of autofluorescence. Common sources include:
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Cellular Components: Molecules like NADH, riboflavin, and collagen are naturally fluorescent.[7][8][9][10]
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Cell Culture Media: Phenol red, a common pH indicator in media, is a significant source of fluorescence. Serum components can also contribute.
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Plasticware: Some microplates and other plastic consumables can be fluorescent.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Phenol Red in Media | Use phenol red-free media for the duration of the assay. |
| Serum in Media | Reduce the serum concentration to the minimum required for cell viability or use serum-free media if possible. |
| Cellular Autofluorescence | - Switch to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum (>600 nm), as cellular autofluorescence is most prominent in the blue and green regions. - For fixed cells, consider using a quenching agent like sodium borohydride. |
| Fluorescent Plasticware | Use black, clear-bottom microplates specifically designed for fluorescence assays to minimize background and crosstalk. |
Experimental Protocol: Sodium Borohydride Quenching for Fixed Cells
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After cell fixation and permeabilization, wash the cells twice with phosphate-buffered saline (PBS).
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Prepare a fresh 0.1% sodium borohydride solution in PBS.
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Incubate the cells with the sodium borohydride solution for 15-30 minutes at room temperature.
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Wash the cells three times with PBS.
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Proceed with your blocking and staining protocol.
Figure 1. A flowchart for troubleshooting autofluorescence.
Guide 2: Non-Specific Binding of Fluorescent Probes
Non-specific binding of your fluorescently labeled antibody or peptide to unintended targets or surfaces can lead to high background signals.
Q: My signal is high in all wells, even in the absence of the target (e.g., no STAT3). What should I do?
A: This suggests that your fluorescent probe is binding non-specifically.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | - Increase the concentration of your blocking agent (e.g., BSA, non-fat dry milk). - Increase the blocking incubation time (e.g., to 1-2 hours at room temperature or overnight at 4°C). - Try a different blocking agent. For immunofluorescence, using serum from the same species as the secondary antibody is often effective. |
| High Probe Concentration | Titrate your fluorescent probe (e.g., antibody, peptide) to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient Washing | - Increase the number of wash steps (e.g., from 3 to 5). - Increase the duration of each wash. - Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to help reduce non-specific interactions. |
Experimental Protocol: Optimizing Antibody Concentration
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Prepare a series of dilutions of your primary or fluorescently labeled antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
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Follow your standard staining protocol, incubating separate samples with each antibody dilution.
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Include a negative control with no primary antibody.
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Image all samples using the same acquisition settings (e.g., exposure time, gain).
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Analyze the images to identify the dilution that gives the best specific signal with the lowest background.
Figure 2. Troubleshooting non-specific probe binding.
Guide 3: Assay and Instrumentation Optimization
Suboptimal assay conditions or instrument settings can contribute to high background noise.
Q: The overall fluorescence intensity is very high, making it difficult to distinguish between my positive and negative controls. How can I improve my signal-to-noise ratio?
A: Optimizing your assay parameters and instrument settings is crucial for a good signal-to-noise ratio.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | - Titrate the concentration of STAT3 protein and the fluorescent probe to find the optimal balance for your assay. - Ensure that the concentration of this compound used is appropriate and not causing off-target effects that might increase fluorescence. |
| Inappropriate Instrument Settings | - Gain: Reduce the gain on your fluorescence reader. High gain amplifies both the signal and the background noise. - Exposure Time: Decrease the exposure time during image acquisition. - Wavelengths: Ensure that your excitation and emission wavelengths are correctly set for your specific fluorophore. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity reagents. Filter buffers if necessary. |
Experimental Protocol: Basic Fluorescence Polarization Assay for STAT3 Inhibition
-
Reagent Preparation:
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Assay Buffer: e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1% BSA.
-
STAT3 Protein: Dilute to the desired concentration in assay buffer.
-
Fluorescent Probe (e.g., FITC-labeled STAT3-binding peptide): Dilute to the desired concentration in assay buffer.
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This compound: Prepare a serial dilution in assay buffer containing a constant, low percentage of DMSO.
-
-
Assay Procedure (384-well black plate):
-
Add 5 µL of assay buffer (for control) or this compound dilution to the wells.
-
Add 5 µL of STAT3 protein solution to all wells except the "no protein" control. Add 5 µL of assay buffer to the "no protein" control wells.
-
Incubate for 30 minutes at room temperature.
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Add 10 µL of the fluorescent probe solution to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Measurement:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for your fluorophore.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization in the presence of this compound compared to the DMSO control.
-
Figure 3. STAT3 signaling and the principle of a competitive FP assay.
References
- 1. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) | Semantic Scholar [semanticscholar.org]
- 3. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Metal Enhanced Intrinsic Fluorescence of Proteins and Label-Free Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. atlantis-press.com [atlantis-press.com]
Technical Support Center: Improving the Delivery of Neobritannilactone B to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the delivery of Neobritannilactone B to target cells. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery a challenge?
A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. Like many other sesquiterpene lactones, this compound is poorly soluble in water, which limits its bioavailability and effective delivery to target cells in an aqueous physiological environment.[1] Overcoming this poor solubility is a primary challenge in its development as a therapeutic agent.
Q2: What are the general strategies for improving the delivery of hydrophobic compounds like this compound?
A2: Several strategies can be employed to enhance the delivery of hydrophobic drugs. These primarily involve the use of drug delivery systems such as:
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Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within their membrane.
-
Polymeric Nanoparticles: Biodegradable particles that can encapsulate drugs within their matrix.
-
Micelles: Self-assembling structures of amphiphilic molecules that can carry hydrophobic drugs in their core.
These systems can improve drug solubility, stability, and circulation time, and can also be functionalized for targeted delivery.
Q3: What are the potential mechanisms of action for this compound?
A3: While the exact signaling pathways modulated by this compound are still under investigation, many sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2] These pathways are crucial regulators of inflammation and cell survival. Inhibition of these pathways can lead to reduced production of pro-inflammatory cytokines and induction of apoptosis in target cells.
II. Troubleshooting Guides
A. Formulation and Encapsulation
Q4: I am experiencing low encapsulation efficiency of this compound in my liposomes/nanoparticles. What are the possible causes and solutions?
A4: Low encapsulation efficiency of hydrophobic drugs like this compound is a common issue. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Suggestions |
| Poor drug solubility in the organic solvent used for formulation. | Ensure this compound is fully dissolved in the organic solvent (e.g., chloroform, dichloromethane, acetone) before proceeding. Consider gentle heating or sonication to aid dissolution. |
| Suboptimal lipid or polymer composition. | For liposomes, experiment with different phospholipid compositions and cholesterol ratios. For nanoparticles, try different types of polymers (e.g., PLA, PLGA) with varying molecular weights and hydrophobicities. |
| Incorrect drug-to-carrier ratio. | Optimize the ratio of this compound to lipid/polymer. Too high a drug concentration can lead to precipitation or exclusion from the carrier. |
| Inefficient encapsulation method. | For liposomes, methods like thin-film hydration followed by extrusion or the ethanol injection method can be optimized.[3][4] For nanoparticles, the emulsification-diffusion or nanoprecipitation methods are common choices to refine.[5] |
| Drug leakage during formulation. | Ensure the processing temperature is appropriate for the chosen lipids or polymers to maintain membrane/matrix integrity. |
Q5: My this compound-loaded nanoparticles are aggregating. How can I improve their stability?
A5: Nanoparticle aggregation can be addressed by:
| Potential Cause | Troubleshooting Suggestions |
| Insufficient surface charge. | Incorporate charged lipids (e.g., DSPE-PEG) into your liposome formulation or use polymers with charged end groups for nanoparticles to increase electrostatic repulsion. A zeta potential of ±30 mV is generally considered to indicate good stability. |
| High particle concentration. | Prepare or dilute the nanoparticle suspension to a lower concentration. |
| Inadequate stabilizer. | Ensure a sufficient concentration of a suitable stabilizer (e.g., PVA, Poloxamer 188) is used during nanoparticle synthesis. |
B. In Vitro Experiments
Q6: I am observing inconsistent results in my in vitro cytotoxicity assays with this compound formulations. What could be the reason?
A6: Inconsistent cytotoxicity results can stem from several factors:
| Potential Cause | Troubleshooting Suggestions |
| Variable drug release from the delivery system. | Characterize the in vitro release profile of this compound from your formulation to ensure it is consistent between batches. |
| Instability of the formulation in cell culture media. | Assess the stability of your liposomes or nanoparticles in the presence of serum and other media components over the time course of your experiment. |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of your assay plates. |
| Interference of the delivery vehicle with the assay. | Run a control with empty liposomes or nanoparticles to determine if the carrier itself has any cytotoxic effects. |
III. Experimental Protocols
A. Liposomal Encapsulation of this compound (Ethanol Injection Method)
This protocol provides a general guideline for encapsulating the hydrophobic this compound into liposomes.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Ethanol (absolute)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve Soybean Phosphatidylcholine and Cholesterol in absolute ethanol in a specific molar ratio (e.g., 2:1).
-
Dissolve this compound in the lipid-ethanol solution.
-
Heat the lipid solution and the aqueous phase (PBS) separately to a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Rapidly inject the lipid-ethanol solution into the pre-heated PBS with vigorous stirring.
-
Continue stirring for a specified time (e.g., 30-60 minutes) to allow for vesicle formation and solvent evaporation.
-
To obtain unilamellar vesicles of a defined size, the liposome suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
B. Characterization of this compound-Loaded Liposomes
| Parameter | Method | Typical Expected Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm; PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -20 to -40 mV (for anionic liposomes) |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry or HPLC | > 70% |
| In Vitro Drug Release | Dialysis Method | Sustained release over 24-48 hours |
Encapsulation Efficiency Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
C. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound formulations on a cancer cell line (e.g., HeLa).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded liposomes, and empty liposomes (as a control). Include an untreated cell group as a negative control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the MTT solution and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
IV. Signaling Pathways and Experimental Workflows
Based on the known activity of similar sesquiterpene lactones, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways.
A. Proposed Mechanism of Action of this compound
Caption: Proposed inhibitory effect of this compound on NF-κB and MAPK signaling pathways.
B. Experimental Workflow for Evaluating NF-κB Inhibition
Caption: Workflow for assessing this compound's effect on NF-κB activation via Western Blot.
C. Liposome Preparation and Characterization Workflow
Caption: General workflow for the preparation and characterization of this compound-loaded liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity [mdpi.com]
Technical Support Center: Accurate Quantification of Neobritannilactone B in Plasma
Welcome to the technical support center for the bioanalysis of Neobritannilactone B. This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of this compound in plasma samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in plasma.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., Protein Precipitation, LLE, SPE) may not be optimal for this compound.[1] 2. Analyte Instability: Lactone ring hydrolysis to the inactive hydroxy acid form, especially at neutral or basic pH.[2] 3. Adsorption: The analyte may adsorb to plasticware or the HPLC column. | 1. Method Optimization: Test different extraction solvents or SPE cartridges. Ensure vigorous vortexing/mixing. 2. pH Control: Acidify the plasma sample immediately after collection (e.g., with formic or phosphoric acid) to maintain the lactone ring's integrity.[2] Prepare all subsequent solutions with a low pH. 3. Mitigate Adsorption: Use low-adsorption microcentrifuge tubes. Condition the HPLC system with several injections of a high-concentration standard before running samples. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Unwanted interactions between the analyte and the column's stationary phase (e.g., residual silanols).[3] 3. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for the analyte's chemistry. | 1. Dilute Sample: Dilute the sample extract before injection. 2. Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[3] 3. Adjust Mobile Phase: Systematically adjust the mobile phase pH and organic solvent ratio to find the optimal conditions for a sharp, symmetrical peak. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual pipetting errors or variations in extraction timing. 2. Inadequate Internal Standard (IS): The IS does not effectively mimic the analyte's behavior during extraction and ionization.[1] 3. Matrix Effects: Inconsistent ion suppression or enhancement from endogenous plasma components.[3] | 1. Standardize Procedures: Use calibrated pipettes and automate steps where possible. Ensure consistent timing for each sample. 2. Select Appropriate IS: Use a stable isotope-labeled (SIL) this compound as the internal standard if available. If not, choose a structural analog with similar chemical properties.[4] 3. Improve Cleanup/Chromatography: Employ a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation). Adjust the chromatographic gradient to separate the analyte from interfering matrix components. |
| Shifting Retention Times | 1. Column Degradation: Loss of stationary phase or column contamination over time. 2. Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH between batches. 3. System Instability: Fluctuations in pump pressure or column temperature. | 1. Column Care: Use a guard column and flush the column with a strong solvent after each batch. Replace the column if performance does not improve. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and use a pH meter for accurate adjustments. 3. System Equilibration: Ensure the LC system is fully equilibrated at the initial conditions before starting a run (typically for 15-30 minutes). |
| No or Low MS Signal | 1. Incorrect MS/MS Parameters: Suboptimal cone voltage, collision energy, or incorrect MRM transitions. 2. Source Contamination: Buildup of salts and non-volatile matrix components in the MS source. 3. Analyte Degradation: The compound may be degrading in the autosampler or during ionization. | 1. Optimize Parameters: Perform a tuning infusion of a pure this compound standard to determine the optimal MS/MS settings. 2. Clean MS Source: Follow the manufacturer's protocol for cleaning the ion source components. 3. Assess Stability: Check the bench-top and autosampler stability of the analyte.[5][6] Consider keeping the autosampler at a low temperature (e.g., 4°C). |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when quantifying a lactone like this compound in plasma? A1: The primary challenge is the pH-dependent stability of the lactone ring. In the physiological pH of blood (around 7.4), the lactone can hydrolyze to its open-ring hydroxy acid form. This can lead to an underestimation of the active compound. To ensure accuracy, it is critical to acidify the plasma samples immediately upon collection and maintain acidic conditions throughout the sample preparation and chromatographic analysis to keep the lactone ring closed.[2]
Q2: How do I choose an appropriate internal standard (IS) for this compound? A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same extraction efficiency and matrix effects. If a SIL-IS is unavailable, a close structural analog that is not present in the samples and has similar chromatographic behavior and ionization efficiency can be used.[1][4]
Q3: What are matrix effects and how can I assess them for my this compound assay? A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (plasma).[3] This can cause ion suppression or enhancement, leading to inaccurate results. To assess this, compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank plasma sample. A significant difference indicates the presence of matrix effects. A more rigorous method involves post-column infusion of the analyte while injecting an extracted blank plasma sample.
Q4: What stability studies are necessary during method validation? A4: For a robust bioanalytical method, you must evaluate the stability of this compound under various conditions:
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Bench-top stability: How long the analyte is stable in plasma at room temperature.[6]
-
Freeze-thaw stability: The effect of repeated freezing (e.g., -80°C) and thawing cycles on the analyte concentration.[7]
-
Long-term stability: The stability of the analyte in plasma stored at a low temperature (e.g., -80°C) over an extended period.[8]
-
Autosampler stability: The stability of the processed samples in the autosampler vial over the expected run time.
Q5: What are typical acceptance criteria for a validated bioanalytical method? A5: Based on regulatory guidelines (e.g., FDA), the following criteria are generally applied:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy & Precision: For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these limits are typically ±20%.[9]
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation (PPT) Method
This protocol is a common starting point for small molecule extraction from plasma due to its simplicity.
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Vortex the sample gently. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Acidification & IS Spiking: Add 10 µL of an acidic solution (e.g., 2% formic acid in water) to stabilize the lactone. Add 10 µL of the internal standard working solution (in methanol or acetonitrile). Vortex for 10 seconds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge again at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial and inject it into the LC-MS/MS system.
LC-MS/MS Analytical Method Parameters
The following table provides a typical starting point for method development. Parameters must be optimized specifically for this compound.
| Parameter | Typical Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5-10% B, ramp up to 95% B to elute the analyte, hold for washing, then return to initial conditions for re-equilibration. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. At least two transitions (one for quantification, one for confirmation) are recommended. |
| Dwell Time | ~100 ms per transition |
Visualized Workflows
Caption: Workflow for this compound extraction from plasma.
Caption: Logical flow for bioanalytical method refinement.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. cerilliant.com [cerilliant.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma | MDPI [mdpi.com]
- 8. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Neobritannilactone B and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived anti-inflammatory agents, sesquiterpene lactones have emerged as a promising class of compounds. This guide provides a detailed comparison of the anti-inflammatory activities of two such molecules: Neobritannilactone B, a compound found in Inula britannica, and Parthenolide, famously isolated from feverfew (Tanacetum parthenium). This objective analysis is based on available experimental data to assist researchers in evaluating their potential as therapeutic leads.
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies on the anti-inflammatory effects of this compound and Parthenolide are limited. However, by examining data from studies on structurally related compounds and utilizing standardized in vitro assays, we can draw valuable inferences. This comparison utilizes the 50% inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted model for assessing anti-inflammatory potential. Due to the scarcity of direct data on this compound, data for a closely related and co-isolated compound, 1-O-acetylbritannilactone (ABL), is used as a surrogate for comparative purposes.
| Compound | Assay | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| 1-O-acetylbritannilactone (ABL) | Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | 0.23 ± 0.02 | [1] |
| Parthenolide | Inhibition of various inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) | THP-1 | LPS | 1.091 - 2.620 |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
Both this compound (as inferred from studies on related compounds from Inula britannica) and Parthenolide exert their anti-inflammatory effects, at least in part, by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The canonical NF-κB signaling cascade is initiated by inflammatory stimuli, such as LPS, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target inflammatory genes.
Figure 1. Simplified NF-κB signaling pathway and points of inhibition.
Experimental Protocols
A standardized and widely used in vitro method to assess the anti-inflammatory activity of compounds is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Parthenolide). Cells are pre-incubated with the compounds for 1-2 hours.
-
Stimulation: After pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An equal volume of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in compound-treated, LPS-stimulated cells with those in cells stimulated with LPS alone. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or MTS assay) is crucial to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compounds.
Figure 2. Workflow for assessing anti-inflammatory activity.
Conclusion
References
Validating the Anticancer Effects of Neobritannilactone B in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer effects of Neobritannilactone B in xenograft models, contextualized with existing data on related compounds and alternative therapies. While direct xenograft studies on this compound are not yet available in the public domain, this document synthesizes preclinical data for structurally similar compounds and relevant therapeutic alternatives to offer a predictive assessment of its potential efficacy and mechanism of action.
Executive Summary
This compound, a sesquiterpene lactone, belongs to a class of natural products that have demonstrated promising anticancer activities. Preclinical evidence from related compounds, such as Britannin and Acetylbritannilactone, suggests that this compound may exert its therapeutic effects through the modulation of key oncogenic signaling pathways, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This guide will explore the potential of this compound by comparing it with a known STAT3 inhibitor, TTI-101, which has undergone preclinical and clinical evaluation for breast cancer.
Data Presentation: Comparative Efficacy in Xenograft Models
The following tables summarize the in vivo efficacy of Britannin (a compound structurally related to this compound) and TTI-101 (a direct STAT3 inhibitor) in breast cancer xenograft models. This comparative data provides a benchmark for the anticipated performance of this compound.
Table 1: In Vivo Efficacy of Britannin in a Breast Cancer Xenograft Model
| Compound | Cell Line | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Britannin | MCF-7 | Nude Mice | 15 mg/kg, i.p., every 3 days | ~100% | [1] |
| Britannin | MDA-MB-468 | Nude Mice | 15 mg/kg, i.p., every 3 days | Significant Inhibition | [1] |
Table 2: In Vivo Efficacy of TTI-101 in a Breast Cancer Xenograft Model
| Compound | Cell Line | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| TTI-101 | Palbociclib-resistant HR+/HER2- metastatic breast cancer | Murine Models | Not specified | Synergistic with palbociclib | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing a breast cancer xenograft model and conducting an in vivo efficacy study, based on established practices.[3][4]
Protocol 1: Establishment of a Breast Cancer Xenograft Model
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 MDA-MB-231 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Protocol 2: In Vivo Anticancer Efficacy Study
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Treatment Administration:
-
Vehicle Control Group: Administered the vehicle solution (e.g., PBS, DMSO) following the same schedule as the treatment group.
-
This compound Group: Administered this compound at various predetermined doses (e.g., 5, 15, 30 mg/kg) via a specified route (e.g., intraperitoneal or oral gavage) on a defined schedule (e.g., daily, every three days).
-
Positive Control Group (e.g., TTI-101): Administered the reference compound at its known effective dose and schedule.
-
-
Data Collection: Tumor volumes and body weights are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Tissue Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and STAT3 pathway proteins (e.g., p-STAT3).
Mandatory Visualization
Signaling Pathway Diagram
The STAT3 signaling pathway is a critical mediator of tumor cell proliferation, survival, and invasion. This compound is hypothesized to inhibit this pathway.
Caption: Hypothesized mechanism of this compound on the STAT3 signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vivo xenograft study to evaluate the anticancer efficacy of a novel compound.
Caption: A generalized workflow for in vivo anticancer efficacy studies in a xenograft model.
Conclusion
While direct in vivo data for this compound is pending, the available evidence from related sesquiterpene lactones and the well-established role of the STAT3 pathway in breast cancer provide a strong rationale for its investigation as a potential anticancer agent. The comparative data and standardized protocols presented in this guide offer a framework for designing and interpreting future xenograft studies to validate the therapeutic potential of this compound. Further research is warranted to elucidate its precise mechanism of action and to establish a comprehensive preclinical data package to support its potential clinical development.
References
A Comparative Analysis of Neobritannilactone B with Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative NF-κB inhibitor Neobritannilactone B against other well-characterized inhibitors of the NF-κB signaling pathway. By presenting key performance data, mechanisms of action, and detailed experimental protocols, this document aims to serve as a valuable resource for researchers in inflammation, immunology, and oncology.
Introduction to this compound and NF-κB Inhibition
This compound is a sesquiterpene lactone isolated from the plant Inula britannica, a compound class known for a variety of biological activities, including cytotoxic effects. Sesquiterpene lactones are recognized as a significant class of naturally occurring NF-κB inhibitors, suggesting that this compound may also target this critical signaling pathway.
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions, making it a prime target for therapeutic intervention.[2] This guide compares this compound, based on the activities of its chemical class, with three established NF-κB inhibitors that act at different stages of the signaling cascade: Parthenolide, MG-132, and BAY 11-7082.
Quantitative Comparison of NF-κB Inhibitors
The efficacy of NF-κB inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for the selected inhibitors.
| Inhibitor | Chemical Class | Target | IC50 for NF-κB Inhibition | Cell Type/Assay |
| This compound | Sesquiterpene Lactone | p65 (putative) | Data not yet available | |
| Parthenolide | Sesquiterpene Lactone | IKK, p65 | ~5 µM (NF-κB activation) | Varies by cell type |
| MG-132 | Peptide Aldehyde | 26S Proteasome | 3 µM (NF-κB activation)[2][3] | Tumor cells |
| BAY 11-7082 | (E)3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | IKKβ | 10 µM (IκBα phosphorylation)[4][5][6] | Tumor cells |
Note: The target for this compound is putative, based on the common mechanism of action for sesquiterpene lactones. The IC50 value is yet to be determined experimentally.
Mechanisms of Action and Signaling Pathways
The NF-κB signaling cascade is a tightly regulated process. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination of IκBα. This targets IκBα for degradation by the 26S proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Caption: Canonical NF-κB Signaling Pathway.
The inhibitors discussed in this guide interfere with this pathway at distinct points:
This compound and Parthenolide (Sesquiterpene Lactones): These compounds are believed to act via alkylation of cysteine residues on key signaling proteins due to their α-methylene-γ-lactone moiety. Parthenolide has been shown to inhibit IKK and to directly modify the p65 subunit of NF-κB, thereby preventing its DNA binding.[1][7] Given its structural class, this compound is hypothesized to act similarly.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. lifesensors.com [lifesensors.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. BAY 11-7082 [sigmaaldrich.com]
- 7. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Neobritannilactone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neobritannilactone B, a sesquiterpene lactone isolated from the plant Inula britannica, has emerged as a compound of interest in the field of oncology. While research is ongoing, preliminary evidence suggests its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative overview of the bioactivity of this compound and its analogues, detailing experimental data and methodologies to support further investigation and drug development efforts.
Comparative Bioactivity of Sesquiterpene Lactones from Inula britannica
While specific quantitative data for this compound is still emerging, studies on closely related sesquiterpene lactones isolated from Inula britannica provide valuable insights into the potential efficacy of this compound class. The following table summarizes the cytotoxic activities (IC50 values) of several analogues against a panel of human cancer cell lines.
| Compound | HCT116 (Colon) | HEp-2 (Larynx) | HeLa (Cervical) | CHO (Normal) | Reference |
| Analogue 1 | 2.91 µM | 4.56 µM | 6.78 µM | > 10 µM | [1] |
| Analogue 2 | 5.12 µM | 7.89 µM | 9.34 µM | > 10 µM | [1] |
| Etoposide (Control) | 2.13 µM | 3.98 µM | 4.79 µM | Not Reported | [1] |
Note: The data presented is for analogues of this compound, specifically semisynthetic derivatives of 1-O-acetylbritannilactone. Further studies are required to establish the specific IC50 values for this compound.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key bioactivity assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[2][3][4][5]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC to identify apoptotic cells.[2][3] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2][3]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in different channels. The results allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][6][7][8]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[6][8]
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of PI. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways and Mechanisms of Action
The cytotoxic effects of sesquiterpene lactones are often attributed to their ability to induce apoptosis and cause cell cycle arrest. While the specific pathways affected by this compound are yet to be fully elucidated, related compounds have been shown to modulate key signaling cascades involved in cell survival and proliferation.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by triggering this pathway. The induction of apoptosis by sesquiterpene lactones may involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential mechanism of apoptosis induction by this compound.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Many chemotherapeutic agents work by inducing cell cycle arrest, thereby preventing cancer cell proliferation. Sesquiterpene lactones have been reported to cause cell cycle arrest at different phases, most commonly at the G1/S or G2/M transitions.
Caption: Potential sites of cell cycle arrest induced by this compound.
Experimental Workflow
A typical workflow for the cross-validation of this compound's bioactivity is outlined below.
Caption: General workflow for assessing this compound's bioactivity.
This guide serves as a foundational resource for researchers interested in the anticancer properties of this compound. The provided protocols and conceptual frameworks are intended to facilitate standardized and comparative investigations into its mechanism of action and therapeutic potential. As more specific data on this compound becomes available, this guide will be updated to reflect the latest findings in the field.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. static.igem.org [static.igem.org]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. vet.cornell.edu [vet.cornell.edu]
Neobritannilactone B efficacy compared to standard-of-care cancer drugs
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, has emerged as a compound of interest due to its reported cytotoxic activities. This guide provides a comparative analysis of the available preclinical data on this compound and its analogs against standard-of-care chemotherapy drugs in relevant cancer types.
In Vitro Cytotoxicity: A Comparative Overview
While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on structurally related compounds from Inula britannica, such as Britannin (BRT) and 1,6-O,O-Diacetylbritannilactone (OODBL), provide insights into the potential efficacy of this class of molecules.
The following tables summarize the available in vitro cytotoxicity data for these related compounds against various cancer cell lines and compare them with the IC50 values of standard-of-care chemotherapeutic agents.
Table 1: In Vitro Efficacy Against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard-of-Care Drug | Cell Line | IC50 (µM) |
| Britannin (BRT) | MDA-MB-468 | 6.8 | Doxorubicin | MDA-MB-231 | 0.69 - 1.65[1][2] |
| Britannin (BRT) | MCF-7 | 9.6 | Doxorubicin | MCF-7 | 4 - 8.3 |
Table 2: In Vitro Efficacy Against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard-of-Care Drug | Cell Line | IC50 (µM) |
| Britannin (BRT) | HCT116 | Not specified, but demonstrated robust activity | 5-Fluorouracil | HCT116 | >100 |
| Oxaliplatin | HCT116 | ~1.5 |
Table 3: In Vitro Efficacy Against Gastric Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard-of-Care Drug | Cell Line | IC50 (µM) |
| Britannin (BRT) | AGS | Not specified, but demonstrated pro-apoptotic functions | Cisplatin | AGS | 4.83 - 27.32[3] |
| 5-Fluorouracil | AGS | Not specified |
Table 4: In Vitro Efficacy Against Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard-of-Care Drug | Cell Line | IC50 (µM) |
| 1,6-O,O-Diacetylbritannilactone (OODBL) | CAL27 | Not specified, but inhibited proliferation | 5-Fluorouracil | CAL27 | 4.535 |
| 1,6-O,O-Diacetylbritannilactone (OODBL) | SCC15 | Not specified, but inhibited proliferation | Cisplatin | Not specified | Not specified |
Mechanism of Action: Insights from Britannin
Studies on Britannin (BRT), a close structural analog of this compound, have elucidated several potential mechanisms of anticancer activity. These mechanisms likely contribute to the cytotoxic and apoptotic effects observed in cancer cells.
Caption: Proposed anticancer mechanism of Britannin (BRT).
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the anticancer efficacy of compounds like this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
Independent Verification of Neobritannilactone B's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential therapeutic targeting capabilities of Neobritannilactone B, a sesquiterpene lactone, with a focus on the STAT3 and NF-κB signaling pathways. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from structurally related sesquiterpene lactones isolated from Inula britannica as predictive indicators of its activity. This comparison is supplemented with data from well-established inhibitors of these pathways to provide a comprehensive benchmark.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various compounds against the STAT3 and NF-κB signaling pathways.
Table 1: Inhibition of NF-κB Signaling
| Compound | Specific Target/Assay | IC50 (µM) | Cell Line |
| Inulanolide B | LPS-induced NF-κB activation | 0.49 | RAW264.7 |
| Inulanolide D | LPS-induced NF-κB activation | 0.48 | RAW264.7 |
| Eupatolide | LPS-induced NF-κB activation | 1.54 | RAW264.7 |
| Parthenolide (Alternative) | LPS-induced cytokine expression | 1.091 - 2.620 | THP-1 |
| BAY 11-7082 (Established Inhibitor) | TNFα-induced IκBα phosphorylation | 10[1][2] | Tumor cells |
Note: Inulanolide B, Inulanolide D, and Eupatolide are sesquiterpene lactones isolated from Inula britannica, the same plant genus from which this compound is derived. Their potent NF-κB inhibitory activity suggests a similar potential for this compound.
Table 2: Inhibition of STAT3 Signaling
| Compound | Specific Target/Assay | IC50 (µM) | Cell Line |
| Alantolactone (Related Sesquiterpene Lactone) | STAT3 Activation (Phosphorylation) | Potent Inhibition | MDA-MB-231 |
| Stattic (Established Inhibitor) | STAT3 SH2 domain binding | 5.1[3][4][5] | Cell-free assay |
Note: Alantolactone is a well-characterized sesquiterpene lactone that demonstrates potent inhibition of STAT3 activation. While a precise IC50 value for direct STAT3 inhibition is not consistently reported across literature, its strong activity in various cancer cell lines is well-documented.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification and further research.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Test compounds (e.g., this compound, Parthenolide, BAY 11-7082)
-
TNF-α (or other NF-κB stimulus)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent mix in Opti-MEM. A typical ratio is 100 ng of NF-κB luciferase reporter plasmid, 10 ng of Renilla luciferase plasmid, and 0.5 µL of Lipofectamine 2000.
-
Incubate the mix at room temperature for 20 minutes.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium containing the desired concentrations of the test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (typically 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (or equivalent) to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value using a dose-response curve.
-
Western Blot for STAT3 Phosphorylation
This method is used to detect the levels of phosphorylated STAT3 (p-STAT3), an indicator of its activation.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
RPMI-1640 Medium with 10% FBS
-
Test compounds (e.g., Alantolactone, Stattic)
-
IL-6 (or other STAT3 stimulus)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
For inducible STAT3 activation, serum-starve the cells and then stimulate with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 levels to total STAT3 levels.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction buffer
-
Biotin-labeled or radioactively labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site
-
Poly(dI-dC)
-
Binding buffer
-
Unlabeled ("cold") competitor probe
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane (for non-radioactive detection)
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for non-radioactive detection)
-
Phosphorimager (for radioactive detection)
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with test compounds and/or a stimulus (e.g., TNF-α).
-
Isolate nuclear proteins using a nuclear extraction kit or a hypotonic buffer lysis method.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract (5-10 µg), binding buffer, poly(dI-dC), and the labeled NF-κB probe.
-
For competition assays, add an excess of the unlabeled probe to a separate reaction to confirm specificity.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage at 4°C.
-
-
Detection:
-
For radioactive probes: Dry the gel and expose it to a phosphor screen or X-ray film.
-
For biotin-labeled probes: Transfer the DNA-protein complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the biotin label using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Analysis:
-
Visualize the shifted bands, which represent the NF-κB-DNA complexes.
-
A decrease in the intensity of the shifted band in the presence of a test compound indicates inhibition of NF-κB DNA binding.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: STAT3 Signaling Pathway and Points of Inhibition.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Target Verification.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. broadpharm.com [broadpharm.com]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Neobritannilactone B and other structurally or functionally related sesquiterpene lactones. Due to the limited availability of quantitative data for this compound in publicly accessible literature, this guide focuses on a detailed, data-driven comparison of well-characterized sesquiterpene lactones, offering a valuable resource for understanding their therapeutic potential.
Introduction to this compound and Related Compounds
This compound is a sesquiterpene lactone that has been isolated from the plant Inula britannica. Preliminary studies have indicated that it possesses cytotoxic properties. Sesquiterpene lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Many of these compounds, including this compound, feature an α-methylene-γ-lactone moiety, a structural element often associated with their biological activity.
This guide provides a comparative analysis of this compound with other notable sesquiterpene lactones:
-
From Inula britannica : 1-O-acetylbritannilactone, 1,6-O,O-diacetylbritannilactone, 1β-hydroxyalantolactone, and Ivangustin.
-
Well-characterized examples : Parthenolide, Helenalin, and Cynaropicrin.
These compounds have been selected based on their structural similarity to this compound or their well-documented anti-inflammatory and cytotoxic activities, which are often mediated through the inhibition of the NF-κB signaling pathway.
Comparative Analysis of Biological Activity
Cytotoxicity Data (IC50 Values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Parthenolide | A549 | Lung Carcinoma | 4.3 |
| TE671 | Medulloblastoma | 6.5 | |
| HT-29 | Colon Adenocarcinoma | 7.0 | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | |
| Helenalin | GLC4 | Small Cell Lung Carcinoma | 0.44 (2h exposure) |
| COLO 320 | Colorectal Cancer | 1.0 (2h exposure) | |
| T47D | Breast Cancer | 4.69 (24h), 3.67 (48h), 2.23 (72h) | |
| Cynaropicrin | U937, Eol-1, Jurkat T | Leukocyte Cancer | Potent Inhibition (Specific IC50 not stated) |
| U-87 MG | Glioblastoma | 4, 8, 10 (significant cytotoxicity) | |
| Bigelovin | HT-29 | Colon Cancer | 1.2 (48h) |
| HCT 116 | Colon Cancer | 0.8 (48h) | |
| 1-O-acetylbritannilactone analogue (14) | HCT116 | Colon Cancer | 2.91 - 6.78 |
| HEp-2 | Laryngeal Carcinoma | 2.91 - 6.78 | |
| HeLa | Cervical Cancer | 2.91 - 6.78 | |
| Ivangustin analogue (17) | HL-60 | Leukemia | 1.02 |
Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | Activity/IC50 |
| Parthenolide | NF-κB Inhibition | Various | Inhibits NF-κB and STATs |
| Helenalin | NF-κB Inhibition | T-cells, B-cells, epithelial cells | Selectively inhibits NF-κB |
| Cynaropicrin | NF-κB Inhibition | RAW 264.7 macrophages | Inhibits NF-κB activation |
| Ivangustin analogues | NO Production Inhibition | RAW 264.7 macrophages | IC50: 3.44 - 6.99 µM |
Putative Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis
Based on the known mechanisms of action for structurally related sesquiterpene lactones like Parthenolide and Helenalin, a putative signaling pathway for this compound-induced apoptosis is proposed to involve the inhibition of the NF-κB pathway. The α-methylene-γ-lactone moiety common to these compounds can alkylate key signaling proteins, leading to the suppression of pro-survival pathways and the induction of apoptosis.
Caption: Putative mechanism of sesquiterpene lactone-induced apoptosis via NF-κB inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of the sesquiterpene lactones for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: Treat the transfected cells with the sesquiterpene lactones for a specified period.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Western Blot for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the sesquiterpene lactones, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
While this compound shows promise as a cytotoxic agent, a lack of publicly available quantitative data currently limits a direct comparison with other well-studied sesquiterpene lactones. This guide provides a comprehensive overview of the cytotoxic and anti-inflammatory activities of several related compounds, highlighting their potential as therapeutic agents. The provided experimental protocols and the putative signaling pathway offer a valuable framework for researchers investigating the mechanisms of action of this compound and other sesquiterpene lactones. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
A Researcher's Guide to Validating the In Vivo Efficacy of Novel Compounds in a Mouse Model of Colitis: A Template for Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Given the rising interest in natural compounds for treating inflammatory bowel disease (IBD), this guide provides a comparative framework for validating the in vivo efficacy of a novel therapeutic candidate, using the hypothetical example of Neobritannilactone B, in a dextran sulfate sodium (DSS)-induced mouse model of colitis. As no specific data for this compound currently exists in the public domain, this document serves as a comprehensive template for designing, executing, and presenting preclinical findings. It objectively outlines the necessary experimental protocols, data presentation structures, and mechanistic investigation pathways to compare a novel compound's performance against a vehicle control and a standard-of-care alternative.
Comparative Analysis of Therapeutic Efficacy
The following tables are designed to summarize the quantitative data from a preclinical colitis study, allowing for a clear comparison between a novel compound (this compound), a vehicle control, and a positive control (e.g., Mesalamine).
Table 1: Macroscopic and Clinical Disease Activity
| Group | Treatment | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Disease Activity Index (DAI) Score | Colon Length (cm) | Spleen Weight (mg) |
| 1 | Healthy Control | ||||||
| 2 | DSS + Vehicle | ||||||
| 3 | DSS + Mesalamine (e.g., 300 mg/kg) | ||||||
| 4 | DSS + this compound (Low Dose) | ||||||
| 5 | DSS + this compound (High Dose) |
Table 2: Histopathological and Molecular Markers of Inflammation
| Group | Treatment | Histological Score | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) | IL-1β Level (pg/mL) | IL-10 Level (pg/mL) |
| 1 | Healthy Control | ||||||
| 2 | DSS + Vehicle | ||||||
| 3 | DSS + Mesalamine (e.g., 300 mg/kg) | ||||||
| 4 | DSS + this compound (Low Dose) | ||||||
| 5 | DSS + this compound (High Dose) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols outline the standard procedures for a DSS-induced colitis study.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is widely used due to its simplicity and its ability to mimic many of the clinical and histological features of human ulcerative colitis.[1]
-
Animals: Male C57BL/6 mice, 6-8 weeks old, are commonly used. Mice should be acclimatized for at least one week before the experiment.
-
Induction of Acute Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[2][3] The concentration of DSS may need to be optimized depending on the specific strain and source of the mice.[1]
-
Treatment Groups:
-
Group 1 (Healthy Control): Receive regular drinking water and vehicle administration.
-
Group 2 (DSS + Vehicle): Receive DSS in drinking water and daily administration of the vehicle used to dissolve the test compound.
-
Group 3 (DSS + Positive Control): Receive DSS in drinking water and daily administration of a standard colitis treatment, such as Mesalamine (e.g., 300 mg/kg, by oral gavage).[4]
-
Group 4 & 5 (DSS + this compound): Receive DSS in drinking water and daily administration of this compound at varying doses (e.g., low and high dose) to assess dose-dependency.
-
-
Monitoring: Mice should be monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[2]
-
Termination and Sample Collection: At the end of the treatment period (e.g., day 7 or 8), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. The spleen is also collected and weighed. A distal portion of the colon is fixed in 10% neutral buffered formalin for histological analysis, while the remaining tissue can be snap-frozen in liquid nitrogen for molecular and biochemical assays.[1]
Assessment of Disease Activity Index (DAI)
The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding, scored as follows:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the average of the scores for weight loss, stool consistency, and rectal bleeding.
Histological Analysis
Formalin-fixed colon tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring should be performed by a blinded observer to assess the degree of inflammation, ulceration, and tissue damage.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation. MPO activity can be measured using a commercially available kit.
Cytokine Analysis
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in colon tissue homogenates or serum can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Visualizing Experimental Design and Mechanistic Pathways
Diagrams are essential for conveying complex workflows and biological processes. The following are examples generated using the DOT language.
Caption: Experimental workflow for DSS-induced colitis study.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Investigating the Mechanism of Action
To provide a comprehensive validation, it is crucial to explore the potential molecular mechanisms by which this compound may exert its anti-inflammatory effects. Several key signaling pathways are implicated in the pathogenesis of colitis and represent important targets for therapeutic intervention.[5][6]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[6] Its activation leads to the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[6][7] Investigating whether this compound can inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB would provide significant insight into its mechanism.
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in the immune response.[5] It is activated by various cytokines and is a validated target for IBD therapies.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also involved in regulating the production of inflammatory mediators.[5]
By employing this structured approach, researchers can rigorously evaluate the preclinical efficacy of this compound or any other novel compound for the treatment of colitis. The combination of standardized protocols, clear data presentation, and mechanistic investigation will provide the robust evidence base required for further drug development.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Proinflammatory Pathways in the Pathogenesis of Colitis-Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional profiling identification of inflammatory signaling pathways in ulcerative colitis | PLOS One [journals.plos.org]
Assessing the Specificity of Neobritannilactone B's Inhibitory Action: A Comparative Guide
For Immediate Release
A detailed analysis of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, reveals its potential as a modulator of key signaling pathways implicated in cancer and inflammation. This guide provides a comparative assessment of its inhibitory action, supported by available data and detailed experimental methodologies, to aid researchers in evaluating its therapeutic promise.
This compound belongs to a class of naturally occurring compounds, sesquiterpene lactones, which are abundant in plants of the Asteraceae family.[1] Species of the Inula genus, including Inula britannica, are rich sources of these bioactive secondary metabolites and have been traditionally used in medicine for various ailments.[2] Scientific investigations have attributed a range of biological activities to these compounds, including anticancer, anti-inflammatory, and cytotoxic effects.[3][4] This guide focuses on the specificity of this compound's inhibitory action, particularly in the context of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both critical regulators of cellular processes that are often dysregulated in disease.
Comparative Inhibitory Profile
While specific quantitative data on the direct inhibitory action of this compound on STAT3 and NF-κB remains to be fully elucidated in publicly available literature, the broader class of sesquiterpene lactones from Inula species has demonstrated significant activity against these pathways. This section provides a comparative overview based on available data for related compounds and outlines the methodologies to assess this compound's specific inhibitory profile.
Table 1: Cytotoxicity of Sesquiterpene Lactones from Inula britannica against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | Not Reported | Not Reported |
| Britannin | AGS (gastric cancer) | 25.8 ± 1.5 |
| Britannin | MKN45 (gastric cancer) | 38.2 ± 2.1 |
| Other Sesquiterpene Lactones | Various | Refer to specific studies |
Note: The IC50 values for Britannin are provided as a reference for a structurally related compound from the same genus.[5] Further studies are required to determine the specific IC50 values for this compound.
Key Signaling Pathways and Potential for Inhibition
The STAT3 and NF-κB signaling pathways are crucial mediators of cellular responses to a variety of stimuli, including cytokines and growth factors. Their constitutive activation is a hallmark of many cancers and inflammatory diseases, making them prime targets for therapeutic intervention.[6][7]
STAT3 Signaling Pathway
The STAT3 pathway plays a pivotal role in cell proliferation, survival, and differentiation.[6] Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. Many sesquiterpene lactones have been identified as inhibitors of this pathway.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Britannilactone Compounds: A Study of Effects on Normal Versus Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the effects of Acetylbritannilactone (ABL) and Neobractatin (NBT), two sesquiterpenoid lactones, reveals differing selectivity profiles against cancerous and normal cell lines. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide an objective comparison of their performance, detailing methodologies and illustrating key signaling pathways. While direct comparative data for Neobritannilactone B remains elusive in the reviewed literature, the analysis of these closely related compounds offers valuable insights into their potential as anti-cancer agents.
Executive Summary
The investigation into the cytotoxic effects of Acetylbritannilactone and Neobractatin highlights a significant difference in their selectivity towards cancer cells. Experimental data indicates that Acetylbritannilactone and its derivatives exhibit a lack of selectivity, showing comparable cytotoxicity towards both cancer and normal cell lines. In contrast, while direct comparative quantitative data is limited, studies on Neobractatin suggest a more favorable profile, with potent anti-cancer activity and indications of low toxicity in normal cells and in vivo models.
Data Presentation: Cytotoxicity Profile
The following tables summarize the available quantitative data on the cytotoxic effects of Acetylbritannilactone derivatives and Neobractatin on various cell lines.
Table 1: Cytotoxicity of Acetylbritannilactone (ABL) Analogue 14
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 2.91 |
| HEp-2 | Human Laryngeal Carcinoma | 3.54 |
| HeLa | Human Cervical Carcinoma | 6.78 |
| CHO | Chinese Hamster Ovary (Normal) | Not specified, but stated as non-selective |
Data sourced from a study on semisynthetic analogues of 1-O-acetylbritannilactone. The biological assays revealed that the synthetic compounds are not selective against the cancer cell lines tested when compared to the normal CHO cell line[1].
Table 2: Cytotoxicity of Neobractatin (NBT)
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Human Breast Adenocarcinoma | 2.82 ± 0.43 |
| A549 | Human Lung Carcinoma | 3.46 ± 0.28 |
| HeLa | Human Cervical Carcinoma | Varies by time (e.g., ~5 µM at 48h) |
| K562 | Human Myelogenous Leukemia | Varies by time |
| HCT116 | Human Colon Carcinoma | Varies by time |
| HepG2 | Human Liver Carcinoma | Varies by time |
| MCF-7 | Human Breast Adenocarcinoma | Varies by time |
| Normal Cells | ||
| HUVEC | Human Umbilical Vein Endothelial | IC50 not determined |
IC50 values for cancer cell lines were obtained from studies on the anti-proliferative and anti-metastatic effects of Neobractatin[2][3]. While one study used Human Umbilical Vein Endothelial Cells (HUVEC) as a normal cell control, it did not report a specific IC50 value for cytotoxicity[3]. In vivo studies on HeLa xenograft models noted a reduction in tumor burden with "no apparent toxicity"[2].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Viability Assay (MTT Assay)
This protocol was utilized to determine the IC50 values of Neobractatin and Acetylbritannilactone analogues.
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., 0-10 µM for Neobractatin) and incubated for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This method was employed to investigate the effect of the compounds on cell cycle progression in cancer cells.
-
Cell Treatment: Cells were treated with the desired concentrations of the compound or vehicle control for a specified time.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by Neobractatin and Acetylbritannilactone, as well as a general experimental workflow for assessing cytotoxicity.
Caption: Signaling pathway of Neobractatin in cancer cells.
Caption: Signaling pathway of Acetylbritannilactone in cancer cells.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. The natural compound neobractatin inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural compound neobractatin inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Validating the Reproducibility of Neobritannilactone B Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for sesquiterpene lactones derived from Inula britannica, with a focus on validating the potential reproducibility of their biological effects. Due to the limited availability of specific quantitative data for Neobritannilactone B in the reviewed literature, this guide utilizes data from its close structural analog, 1-O-acetylbritannilactone (ABL), also isolated from Inula britannica, as a proxy for comparison. The guide compares the anti-inflammatory and cytotoxic activities of ABL with established alternative compounds, Parthenolide and Dexamethasone, and provides detailed experimental protocols to facilitate the replication of these findings.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic effects of 1-O-acetylbritannilactone (ABL) and the selected alternative compounds. This structured format allows for a clear and objective comparison of their potency.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target/Marker | Cell Line | IC50 | Citation |
| 1-O-acetylbritannilactone (ABL) | Human Neutrophil Elastase (HNE) Inhibition | HNE | - | 3.2 ± 0.3 µM | [1] |
| 1-O-acetylbritannilactone (ABL) | Nitric Oxide (NO) Production Inhibition | iNOS | RAW 264.7 | - | [1] |
| 1-O-acetylbritannilactone (ABL) | Prostaglandin E2 (PGE2) Production Inhibition | COX-2 | RAW 264.7 | - | [1] |
| Parthenolide | NF-κB Inhibition | IκB Kinase (IKK) | - | ~5 µM | [2] |
| Dexamethasone | NF-κB Inhibition (GM-CSF release) | NF-κB | A549 | 2.2 x 10⁻⁹ M | [3] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 | Citation |
| 1-O-acetylbritannilactone (ABL) derivative (14) | HCT116 (Human Colon Carcinoma) | MTT | 2.91 µM | [4] |
| 1-O-acetylbritannilactone (ABL) derivative (14) | HEp-2 (Human Laryngeal Carcinoma) | MTT | 6.78 µM | [4] |
| 1-O-acetylbritannilactone (ABL) derivative (14) | HeLa (Human Cervical Carcinoma) | MTT | - | [4] |
| Parthenolide | A549 (Human Lung Carcinoma) | MTT | 4.3 µM | [5] |
| Parthenolide | TE671 (Human Medulloblastoma) | MTT | 6.5 µM | [5] |
| Parthenolide | HT-29 (Human Colon Adenocarcinoma) | MTT | 7.0 µM | [5] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is a common method to quantify the activation of the NF-κB signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured as an indicator of NF-κB activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or RAW 264.7) in a 96-well plate at a suitable density.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Parthenolide, Dexamethasone) for a specified time.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to measure the production of nitric oxide, a key inflammatory mediator.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
Protocol:
-
Cell Culture and Treatment:
-
Plate macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound.
-
Stimulate the cells with LPS to induce NO production.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
Griess Reaction:
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature to allow for the colorimetric reaction to occur.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.
-
Calculate the IC50 value for NO production inhibition.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of a compound.
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HCT116, HeLa, A549) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound.
-
-
MTT Incubation:
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: Workflow for Anti-inflammatory Activity Assessment.
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
References
- 1. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Neobritannilactone B: A Comparative Guide to its Potential Antioxidant Activity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a framework for benchmarking the antioxidant potential of Neobritannilactone B against established antioxidant compounds. Due to a lack of publicly available quantitative data from standardized antioxidant assays on this compound, this document summarizes its known biological activities, explores the antioxidant properties of its source and chemical class, and presents a direct comparison of well-characterized antioxidants. Detailed experimental protocols and relevant biological pathways are included to facilitate future laboratory evaluation of this compound.
Introduction to this compound
This compound is a sesquiterpene lactone that can be isolated from the plant Inula britannica[1]. Currently, the primary biological activity reported for this compound in scientific literature is its cytotoxic activity[1]. While direct evidence of its antioxidant capacity is limited, the plant from which it is derived and the broader class of sesquiterpene lactones have been noted for their antioxidant and anti-inflammatory properties[2][3][4].
Inula britannica extracts have demonstrated antioxidant and anti-inflammatory effects, often attributed to their rich content of polyphenols and flavonoids[2][5][6]. The antioxidant mechanism of some sesquiterpene lactones has been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses[4][7].
Comparative Analysis of Known Antioxidant Compounds
To provide a clear benchmark for future studies on this compound, the following table summarizes the antioxidant activities of four widely recognized antioxidant compounds: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), Quercetin, and Gallic Acid. The data is presented for four common antioxidant assays: DPPH Radical Scavenging Activity, ABTS Radical Cation Decolorization Assay, Oxygen Radical Absorbance Capacity (ORAC), and Ferric Reducing Antioxidant Power (FRAP).
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC | ORAC (µmol TE/g) | FRAP (mmol Fe(II)/g) |
| Ascorbic Acid | 2.6 - 8.4[8][9][10] | ~1.0 (by definition) | - | ~2.0 (stoichiometry) |
| Trolox | - | 1.0 (by definition)[11] | 1.0 (by definition) | - |
| Quercetin | 6.9 µM[8] | 1.3 - 4.7 | 4.38 - 10.7[12] | - |
| Gallic Acid | 2.6[8] | - | - | High, varies with pH[13] |
Note: The values presented are collated from various sources and can vary based on specific experimental conditions. Direct comparison is most accurate when assays are run concurrently under identical conditions.
Experimental Protocols for Antioxidant Activity Assessment
For a comprehensive evaluation of this compound's antioxidant properties, the following standardized assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and the standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Add the antioxidant solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Methodology:
-
Generate the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).
-
Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add different concentrations of this compound and the standard (e.g., Trolox) to the ABTS radical cation solution.
-
After a set incubation time, measure the decrease in absorbance.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample (this compound or a standard like Trolox).
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored over time using a microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.
-
Results are expressed as Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing a solution of TPTZ (2,4,6-tripyridyl-s-triazine), ferric chloride (FeCl₃), and an acetate buffer.
-
The antioxidant sample (this compound or a standard) is added to the FRAP reagent.
-
The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.
-
The absorbance of the solution is measured at a specific wavelength (around 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous iron standard curve.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of this compound's potential mechanism of action and experimental design, the following diagrams are provided.
Caption: Hypothesized Nrf2-Keap1 signaling pathway activation by this compound.
Caption: Experimental workflow for assessing the antioxidant capacity of this compound.
References
- 1. This compound | 886990-00-7 [chemicalbook.com]
- 2. Inula britannica exerts antioxidant and anti-inflammatory effects in SH-SY5Y cells through the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of antioxidant effect of natural sesquiterpene lactone and alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene Lactams and Lactones With Antioxidant Potentials From Atractylodes macrocephala Discovered by Molecular Networking Strategy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.most.gov.bd [cdn.most.gov.bd]
- 10. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 12. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
No Evidence of Synergistic Effects of Neobritannilactone B with Other Chemotherapeutics in Published Research
Despite a comprehensive review of scientific literature, no studies detailing the synergistic effects of Neobritannilactone B in combination with other chemotherapeutic agents have been identified. As a result, a quantitative comparison guide on this topic cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant gap in the current understanding of this natural compound's therapeutic potential. While the standalone anticancer properties of various natural compounds are a subject of ongoing research, their efficacy can often be enhanced through combination therapies that exploit synergistic interactions with established chemotherapeutic drugs.
Our extensive search for in vitro and in vivo studies, experimental data, and documented signaling pathways related to this compound combination therapies yielded no specific results. This includes a lack of information on its use with common chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel across any cancer cell lines or animal models.
One study focusing on the synthesis and antitumor evaluation of compounds inspired by Neolaxiflorin B briefly mentions this compound as a related ent-kaurane diterpenoid with comparatively low standalone antitumor potency. However, this research did not investigate any combination treatment regimens.
The absence of published data prevents the creation of the requested comparison guide, which would require:
-
Quantitative Data Presentation: Tables summarizing synergistic effects (e.g., Combination Index values) are not possible without underlying experimental results.
-
Detailed Experimental Protocols: Methodologies for assessing synergy in cell viability, apoptosis, or tumor growth inhibition in combination studies are unavailable.
-
Signaling Pathway and Workflow Diagrams: Without knowledge of the mechanisms of interaction between this compound and other drugs, it is not feasible to create accurate diagrams of the involved signaling pathways or experimental workflows.
This lack of information highlights a potential area for future cancer research. Investigating the synergistic potential of this compound could uncover novel therapeutic strategies, potentially enhancing the efficacy of existing chemotherapy regimens or overcoming drug resistance. Future studies should aim to:
-
Evaluate the in vitro synergistic effects of this compound with a panel of standard chemotherapeutic agents across various cancer cell lines.
-
Quantify the degree of synergy using established methodologies such as the Chou-Talalay method to determine the Combination Index.
-
Elucidate the underlying molecular mechanisms of any observed synergy by investigating the impact on key signaling pathways involved in cell proliferation, apoptosis, and survival.
-
Validate promising in vitro findings through in vivo studies using animal models of cancer.
Until such research is conducted and published, the synergistic effects of this compound with other chemotherapeutics remain an open question.
Safety Operating Guide
Essential Guide to the Proper Disposal of Neobritannilactone B
This document provides comprehensive guidance for the safe handling and disposal of Neobritannilactone B, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general hazards associated with lactone compounds.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to adhere to strict safety protocols to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound. This includes:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
Spill Management:
In the event of a spill, follow these steps:
-
Containment: Immediately contain the spill to prevent it from spreading.
-
Collection: For small spills, carefully collect the material. For larger spills, use an inert absorbent material.
-
Cleaning: Thoroughly clean the spill area.
-
Disposal of Contaminated Materials: Place all contaminated materials, including absorbents and cleaning supplies, into a labeled, sealed container for proper disposal as hazardous waste.
Quantitative Safety Data for Lactone Compounds
While specific quantitative data for this compound is not available, the following table summarizes general safety information for related lactone compounds, which should be considered as indicative for handling this compound.
| Parameter | Specification | References |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, and respirator if dust is present. | |
| Handling | Use in a chemical fume hood. Avoid formation of dust and prevent contact with skin and eyes. | |
| Storage | Keep in a tightly closed container in a dry, cool, and well-ventilated place. | |
| Primary Disposal Method | Dispose of contents and container at an approved waste disposal facility. | |
| Spill Cleanup | Evacuate the area, prevent entry into drains, sweep up the material, and place it in a suitable container for disposal. |
Experimental Protocol for the Disposal of this compound
The disposal of this compound must be managed as hazardous chemical waste in adherence to local, state, and federal regulations.
1. Waste Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste containing this compound, including contaminated labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include: "Hazardous Waste," "this compound," and identify the primary hazards (e.g., "Irritant," "Harmful").
2. Containerization:
-
If possible, leave the chemical waste in its original container.
-
If transferring to a new container, ensure it is chemically compatible, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.
-
Keep the container tightly closed and store it in a designated hazardous waste accumulation area.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including its chemical class (lactone, organic compound) and any known hazards.
4. Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has been in contact with this compound before washing and reusing it.
-
A suitable decontamination procedure involves:
-
Rinsing the labware with an appropriate organic solvent (e.g., ethanol or acetone).
-
Collecting the solvent rinse as hazardous waste.
-
Washing the rinsed labware with soap and water.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
Personal protective equipment for handling Neobritannilactone B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Neobritannilactone B, a sesquiterpene lactone with cytotoxic properties. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data, it is harmful if swallowed and causes skin and serious eye irritation. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Hazards:
| Hazard Class | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. For handling potent powders, double gloving is recommended. | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1-compliant. | To protect eyes from splashes and dust. |
| Face shield | Worn in conjunction with goggles when there is a significant risk of splashing. | To provide full-face protection. | |
| Body Protection | Laboratory coat | Fully fastened. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. | To avoid respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Due to its cytotoxic nature, this compound should be handled with care in a designated area. The following protocol outlines the steps for safe handling, particularly when weighing and preparing solutions.
Experimental Workflow for Handling this compound:
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Designate a Work Area: All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as listed in the table above.
-
Preparation of Materials: Gather all necessary equipment, such as spatulas, weigh paper or anti-static weigh boats, and vials with secure caps. Use disposable items where possible to simplify decontamination and disposal.
-
Weighing:
-
Place a tared, sealed container on the analytical balance.
-
Transfer the container to the fume hood.
-
Carefully add the this compound powder to the container.
-
Securely close the container and return it to the balance for weighing.
-
Return the container to the fume hood for any further manipulations.
-
-
Dissolution: Add the desired solvent to the vial containing the powder inside the fume hood. Ensure the vial is securely capped and mix gently until the compound is fully dissolved.
-
Transfer: Use a calibrated pipette to transfer the solution as needed for your experiment.
-
Decontamination: After use, decontaminate all non-disposable equipment and the work surface with a suitable solvent, followed by a detergent solution.
-
Disposal: All disposable items contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of as cytotoxic waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Quantitative Cytotoxicity Data
Representative Cytotoxicity of Related Sesquiterpene Lactones:
| Compound | Cell Line | IC50 (µM) | Reference |
| Alantolactone | A375 (Melanoma) | ~10-20 | Based on graphical data |
| Parthenolide | MCF-7 (Breast Cancer) | 9.7 | [Source] |
| Dehydrocostus lactone | HeLa (Cervical Cancer) | 1.6 µg/mL | [Source] |
Note: The above data is for representative purposes and may not directly reflect the cytotoxic potential of this compound.
Mechanism of Action: Signaling Pathway
Research on extracts from Inula britannica, the plant source of this compound, and related sesquiterpene lactones suggests a mechanism of action involving the modulation of key inflammatory and cell survival signaling pathways, such as the NF-κB and MAPK pathways. These pathways are critical in regulating the cellular response to stress, and their inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Proposed Signaling Pathway Inhibition:
Caption: this compound's proposed mechanism via inhibition of MAPK and NF-κB pathways.
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated disposable items (gloves, gowns, weigh papers, pipette tips, etc.) must be placed in a designated, clearly labeled, leak-proof cytotoxic waste container.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled container for hazardous chemical waste disposal. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.[1]
By adhering to these safety and handling guidelines, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in the laboratory. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before use.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
